PD 198306
Description
structure in first source
Propriétés
IUPAC Name |
N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-(4-iodo-2-methylanilino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3IN2O2/c1-9-6-11(22)4-5-14(9)23-17-12(7-13(19)15(20)16(17)21)18(25)24-26-8-10-2-3-10/h4-7,10,23H,2-3,8H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAXDAKQGVISBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC2=C(C(=C(C=C2C(=O)NOCC3CC3)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433306 | |
| Record name | PD 198306 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212631-61-3 | |
| Record name | PD-198306 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212631613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD 198306 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD-198306 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ5121ZGT3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of PD 198306: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 198306 is a potent and highly selective, non-ATP competitive inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2), crucial components of the Ras-Raf-MEK-ERK signaling cascade. By binding to an allosteric site on the MEK enzymes, this compound effectively prevents the phosphorylation and subsequent activation of their sole substrates, ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2). This blockade of the MAPK/ERK pathway underlies its utility as a research tool to investigate cellular processes such as proliferation, differentiation, and apoptosis, and has been explored for its therapeutic potential, particularly in the context of neuropathic pain. This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and workflows.
Core Mechanism: Allosteric Inhibition of MEK1/2
This compound functions as a selective inhibitor of MEK1 and MEK2.[1] Unlike ATP-competitive inhibitors that bind to the active site of the kinase, this compound is a non-ATP competitive inhibitor. This mode of action indicates that it binds to an allosteric site on the MEK enzyme, a pocket adjacent to the ATP-binding site.[2][3] This allosteric binding induces a conformational change in the enzyme, locking it in an inactive state and thereby preventing it from phosphorylating its downstream targets, ERK1 and ERK2.[2][3]
The direct consequence of MEK1/2 inhibition by this compound is a reduction in the levels of phosphorylated ERK1 and ERK2 (p-ERK1/2).[1][4] This has been demonstrated in various experimental models, including in vivo studies where administration of this compound leads to a measurable decrease in active ERK1 and ERK2 in tissue lysates.[4]
Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that transduces extracellular signals to the nucleus to regulate gene expression and various cellular processes. This compound acts at the level of MEK1/2 to disrupt this cascade.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 / Concentration | Reference |
| MEK1/2 | Isolated Enzyme | 8 nM | [5] |
| MEK Activity | Synovial Fibroblasts | 30 - 100 nM | [5] |
| ERK | Kinase Assay | > 1 µM | [5] |
| c-Src | Kinase Assay | > 4 µM | [5] |
| Cyclin-dependent kinases (cdks) | Kinase Assay | > 4 µM | [5] |
| PI 3-kinase γ | Kinase Assay | > 10 µM | [5] |
Table 2: In Vivo Efficacy of this compound in Neuropathic Pain Models
| Animal Model | Administration Route | Effective Dose Range | Observed Effect | Reference |
| Streptozocin-induced diabetic neuropathy | Intrathecal | 1 - 30 µg | Dose-dependent blockade of static allodynia | [4] |
| Chronic Constriction Injury (CCI) | Intrathecal | 1 - 30 µg | Dose-dependent blockade of static allodynia | [4] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
In Vitro MEK1 Kinase Assay
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds like this compound against MEK1.
Objective: To quantify the dose-dependent inhibition of MEK1 kinase activity by this compound.
Materials:
-
Recombinant active MEK1 enzyme
-
Recombinant inactive ERK2 (as substrate)
-
This compound
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
DTT (Dithiothreitol)
-
ATP
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range from micromolar to picomolar concentrations.
-
Enzyme and Substrate Preparation: Dilute recombinant active MEK1 and inactive ERK2 in kinase assay buffer to their optimal working concentrations.
-
Kinase Reaction: a. To each well of a 384-well plate, add the diluted this compound or DMSO (vehicle control). b. Add the diluted MEK1 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding a mixture of the inactive ERK2 substrate and ATP. d. Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Detection: a. Stop the kinase reaction and measure the amount of ADP produced using a luminescent kinase activity assay kit according to the manufacturer's instructions. b. Read the luminescence on a plate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol outlines the procedure for assessing the inhibitory effect of this compound on ERK1/2 phosphorylation in a cell-based assay.
Objective: To determine the effect of this compound on the levels of phosphorylated ERK1/2 in cultured cells.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., EGF, PMA) to activate the MAPK pathway
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed cells in culture plates and grow to 70-80% confluency. b. Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation. c. Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours. d. Stimulate the cells with a suitable agonist (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation.
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample loading buffer and boiling. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the chemiluminescent signal using an imaging system.
-
Re-probing for Total ERK: a. Strip the membrane of the phospho-ERK1/2 antibodies. b. Re-probe the same membrane with the primary antibody against total-ERK1/2, followed by the secondary antibody and detection as described above.
-
Data Analysis: a. Quantify the band intensities for both phospho-ERK1/2 and total-ERK1/2. b. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal for each sample. c. Compare the normalized phospho-ERK1/2 levels across the different treatment conditions.
Conclusion
This compound is a well-characterized and highly selective allosteric inhibitor of MEK1/2. Its potent inhibitory activity, coupled with its selectivity for MEK over other kinases, makes it an invaluable tool for dissecting the roles of the MAPK/ERK signaling pathway in a wide range of biological processes. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of MEK1 as a novel target for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | MEK | Tocris Bioscience [tocris.com]
PD 198306: A Selective, Non-ATP Competitive Inhibitor of MEK1/2
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PD 198306 is a potent and highly selective, non-ATP competitive inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2. As a critical component of the Ras/Raf/MEK/ERK signaling pathway, MEK1/2 represents a key therapeutic target in various pathologies, including cancer and neuropathic pain. This document provides a comprehensive technical overview of this compound, including its mechanism of action, physicochemical properties, and preclinical data. Detailed experimental protocols for key assays and mandatory visualizations of the relevant signaling pathway and experimental workflows are provided to support further research and development efforts.
Introduction
The Ras/Raf/MEK/ERK pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often through mutations in upstream components like Ras or BRAF, is a hallmark of many human cancers.[2] MEK1 and MEK2 are dual-specificity protein kinases that serve as the immediate downstream effectors of Raf kinases and the sole known activators of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][3] The central role of MEK1/2 makes them attractive targets for therapeutic intervention.
This compound has emerged as a valuable research tool for elucidating the role of the MEK/ERK pathway in various biological and pathological processes. Its high potency and selectivity, combined with its non-ATP competitive mechanism of action, distinguish it from other kinase inhibitors.[4][5] This guide aims to consolidate the available technical information on this compound to facilitate its use in preclinical research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | N-(Cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino]benzamide |
| Molecular Formula | C₁₈H₁₆F₃IN₂O₂ |
| Molecular Weight | 476.23 g/mol |
| CAS Number | 212631-61-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound is a selective inhibitor of MEK1 and MEK2.[6] Unlike many kinase inhibitors that compete with ATP for binding to the active site, this compound is a non-ATP competitive inhibitor.[4][5] It binds to an allosteric pocket adjacent to the ATP-binding site of MEK1/2, inducing a conformational change that locks the enzyme in an inactive state. This prevents the phosphorylation and subsequent activation of its downstream substrates, ERK1 and ERK2. The inhibition of ERK1/2 phosphorylation effectively blocks the propagation of signals down the MAPK cascade, leading to the modulation of gene expression and cellular responses.
Signaling Pathway Diagram
Quantitative Data
The potency and selectivity of this compound have been characterized in various in vitro assays.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC₅₀ | Reference |
| MEK1 (isolated enzyme) | Kinase Assay | 8 nM | [7] |
| MEK activity in synovial fibroblasts | Cellular Assay | 30 - 100 nM | [7] |
Table 2: In Vitro Selectivity of this compound
| Kinase | IC₅₀ | Reference |
| ERK | > 1 µM | [7] |
| c-Src | > 4 µM | [7] |
| Cyclin-dependent kinases (cdks) | > 4 µM | [7] |
| PI 3-kinase γ | > 10 µM | [7] |
Preclinical Studies
This compound has demonstrated significant efficacy in preclinical models of neuropathic pain and osteoarthritis.
Neuropathic Pain
In rat models of streptozocin-induced diabetic neuropathy and chronic constriction injury (CCI) of the sciatic nerve, intrathecal administration of this compound dose-dependently blocked static allodynia.[1] This anti-hyperalgesic effect correlated with a reduction in the phosphorylation of ERK1 and ERK2 in the lumbar spinal cord.[1]
Osteoarthritis
In a rabbit experimental model of osteoarthritis, treatment with this compound resulted in a dose-dependent reduction in the levels of phospho-ERK1/2 and matrix metalloproteinase-1 (MMP-1), suggesting a potential role in mitigating the structural changes associated with the disease.[5]
Experimental Protocols
MEK1/2 Kinase Assay (Generic HTRF Protocol)
This protocol provides a general framework for determining the IC₅₀ of a MEK inhibitor using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Recombinant active MEK1 or MEK2 enzyme
-
Inactive ERK2 substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound or other test compounds
-
HTRF detection reagents: Europium cryptate-labeled anti-phospho-ERK antibody and an acceptor-labeled anti-ERK antibody.
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer.
-
In a 384-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the MEK1 or MEK2 enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of inactive ERK2 substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the phosphorylated product by adding the HTRF detection antibodies.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC₅₀ value.
Western Blot for Phospho-ERK1/2 Inhibition
This protocol describes the detection of phosphorylated ERK1/2 in cell lysates following treatment with this compound.
Materials:
-
Cell line of interest cultured in appropriate media
-
This compound
-
Stimulant (e.g., EGF, PMA) if required to induce ERK phosphorylation
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
If necessary, serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1-4 hours.
-
If applicable, stimulate the cells with a growth factor or other agonist for a short period (e.g., 15 minutes) to induce ERK phosphorylation.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
In Vivo Neuropathic Pain Model (Chronic Constriction Injury)
This protocol outlines the induction of the CCI model in rats and the assessment of mechanical allodynia.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 chromic gut sutures
-
This compound formulation for intrathecal injection (e.g., suspended in cremophor:ethanol:water, 1:1:8)
-
Von Frey filaments of varying forces
-
Testing apparatus with a wire mesh floor
Procedure:
-
CCI Surgery:
-
Anesthetize the rat.
-
Make a small incision on the lateral side of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four ligatures of 4-0 chromic gut around the sciatic nerve, approximately 1 mm apart. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for a period (e.g., 2 weeks) for the neuropathy to develop.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Place the rats in individual compartments on a raised wire mesh floor and allow them to acclimate.
-
Apply von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the paw withdrawal threshold (PWT) in grams.
-
-
Drug Administration and Assessment:
-
Administer this compound or vehicle intrathecally.
-
Assess the PWT at various time points post-administration (e.g., 30, 60, and 120 minutes) to evaluate the anti-allodynic effect.
-
Clinical Status
To date, there is no publicly available information on clinical trials involving this compound. Its use has been primarily in preclinical research settings.
Conclusion
This compound is a well-characterized, potent, and selective MEK1/2 inhibitor that serves as an invaluable tool for investigating the roles of the MAPK/ERK signaling pathway. Its non-ATP competitive mechanism of action provides a distinct advantage in specificity. The preclinical data, particularly in the context of neuropathic pain, highlight its therapeutic potential. This technical guide provides a consolidated resource of its properties, mechanism, and relevant experimental protocols to support its application in future research endeavors.
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. researchgate.net [researchgate.net]
- 3. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro MEK1 Kinase Assay [bio-protocol.org]
- 5. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 6. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to the MAPK/ERK Pathway and PD 198306
An In-Depth Technical Guide on the Role of PD 198306 in the MAPK/ERK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a potent and selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway. It details the compound's mechanism of action, summarizes key quantitative data, provides exemplary experimental protocols, and visualizes the relevant biological and experimental frameworks.
The MAPK/ERK pathway is a critical intracellular signaling cascade that transduces signals from a wide array of extracellular stimuli to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[1][2][3] This pathway consists of a series of protein kinases: a MAPK Kinase Kinase (MAPKKK) like Raf, a MAPK Kinase (MAPKK) like MEK, and a MAPK, which is ERK.[3] The activation of this cascade is a frequent event in human cancers, often driven by mutations in genes like RAS and BRAF.[4]
MEK1 and MEK2 are dual-specificity kinases that serve as the direct upstream activators of ERK1 and ERK2, making them a critical control point in the pathway.[2][5] Their unique role as the sole activators of ERK makes them an attractive target for therapeutic intervention.[6] this compound is a potent, selective, and non-ATP competitive inhibitor of MEK1/2, which has been instrumental as a research tool for dissecting the roles of the MAPK/ERK pathway.[7]
Mechanism of Action of this compound
This compound exerts its inhibitory effect by binding to a unique allosteric site on the MEK1/2 enzymes.[5] This binding is not competitive with ATP, a characteristic that contributes to its high selectivity.[5][7] By binding to this allosteric pocket, this compound prevents the conformational changes required for MEK to be phosphorylated and activated by its upstream kinase, Raf. Consequently, MEK is locked in an inactive state and cannot phosphorylate its only known substrates, ERK1 and ERK2.[5] This leads to a blockade of the downstream signaling cascade.[8][9]
Quantitative Data Summary
The efficacy and selectivity of this compound have been characterized in various biochemical and cellular assays. The data below is compiled from multiple studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 Value | Assay Type | Reference |
| MEK1/2 (isolated enzyme) | 8 nM | Kinase Assay | [7][10][11] |
| ERK | > 1 µM | Kinase Assay | [10] |
| c-Src | > 4 µM | Kinase Assay | [10] |
| Cyclin-dependent kinases (cdks) | > 4 µM | Kinase Assay | [10] |
| PI 3-kinase γ | > 10 µM | Kinase Assay | [10] |
Table 2: Cellular and In Vivo Activity of this compound
| Context | Effective Concentration / Dose | Observed Effect | Reference |
| Synovial Fibroblasts | 30 - 100 nM | Inhibition of MEK activity | [7][10] |
| Tha-Crimson Replication | 10 µM | 50% reduction at 36h | [8] |
| Rat Model (Neuropathic Pain) | 1 - 30 µg (intrathecal) | Dose-dependent blockade of static allodynia | [8][9] |
| Rabbit Model (Osteoarthritis) | Dose-dependent | Reduction in phospho-ERK-1/2 levels | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments involving this compound.
In Vitro MEK1 Kinase Assay
This protocol assesses the direct inhibitory effect of this compound on purified MEK1 enzyme activity.
-
Reagent Preparation :
-
Kinase Buffer : Prepare a suitable buffer (e.g., 50 mM Tris pH 7.5, 0.1% β-mercaptoethanol, 10 mM MgAcetate, 0.2 mM EGTA, 0.01% Brij-35).[12]
-
Enzyme/Substrate Mix : Dilute recombinant active MEK1 and its inactive substrate (e.g., catalytically inactive ERK2) in kinase buffer.[12][13]
-
ATP Solution : Prepare a solution of ATP in kinase buffer. The concentration is often set near the Km value for the enzyme.[12]
-
This compound Dilutions : Prepare a serial dilution of this compound in DMSO, then further dilute in kinase buffer.
-
-
Assay Procedure :
-
Add 10 µL of the this compound dilution (or DMSO vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of the Enzyme/Substrate Mix to each well and incubate for 10-15 minutes at room temperature to allow inhibitor binding.
-
Initiate the kinase reaction by adding 20 µL of the ATP solution to each well.
-
Incubate the plate at 30°C or room temperature for 30-60 minutes.[12][14]
-
-
Detection :
-
Data Analysis :
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis for Phospho-ERK (p-ERK) Inhibition
This cell-based assay measures the ability of this compound to block MEK activity within intact cells.
-
Cell Culture and Treatment :
-
Plate cells (e.g., A2058 melanoma, NIH3T3 fibroblasts) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 18-24 hours to reduce basal ERK phosphorylation.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours.
-
Stimulate the cells with a mitogen (e.g., 100 ng/mL EGF or 400 nM PMA) for 10-15 minutes to robustly activate the MAPK/ERK pathway.[15]
-
-
Lysate Preparation :
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the plate by adding 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 15 minutes.[15]
-
Clarify the lysate by centrifuging at ~16,000 x g for 20 minutes at 4°C.[15][16]
-
-
SDS-PAGE and Western Blotting :
-
Determine the protein concentration of the supernatant using a BCA assay.[16]
-
Normalize all samples to the same protein concentration, add SDS-PAGE loading buffer, and boil for 5 minutes.
-
Separate 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis and Re-probing :
-
Quantify the band intensities for p-ERK.
-
To ensure equal protein loading, strip the membrane and re-probe with a primary antibody against total ERK1/2.
-
Calculate the ratio of p-ERK to total ERK for each condition to determine the dose-dependent inhibition by this compound.
-
Summary of Effects and Applications
The primary consequence of MEK1/2 inhibition by this compound is the suppression of ERK1/2 activation. This leads to several key downstream effects:
-
Anti-proliferative Effects : By blocking a central pathway for cell growth, this compound can inhibit the proliferation of various cell types, particularly those with activating mutations upstream of MEK.
-
Antihyperalgesic Effects : In vivo studies have demonstrated that this compound can block static allodynia in models of neuropathic pain.[9] This effect is correlated with a reduction in the elevated levels of active ERK1 and 2 in the lumbar spinal cord, suggesting that the MAPK/ERK cascade is a potential target for pain treatment.[9]
-
Reduction of Inflammatory Mediators : In models of osteoarthritis, this compound treatment led to a reduction in the level of matrix metalloproteinase-1 (MMP-1), an enzyme involved in cartilage degradation.[7]
Due to its high selectivity, this compound serves as an excellent tool for validating the involvement of the MEK-ERK pathway in various biological processes without the confounding off-target effects seen with less selective kinase inhibitors.[17]
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Targeting the mitogen-activated protein kinase pathway: physiological feedback and drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of MEK1 as a novel target for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. abmole.com [abmole.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of PD 198306: A-Technical Overview
An In-depth Examination of a Selective MEK1/2 Inhibitor
Introduction
PD 198306 is a potent and selective, non-ATP competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). As a critical component of the Ras/Raf/MEK/ERK signaling cascade, MEK1/2 are key regulators of various cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers and other diseases, making MEK an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, with a focus on its mechanism of action, quantitative data, and the experimental protocols used for its characterization.
Discovery and Synthesis
This compound, with the chemical name N-(Cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino]-benzamide, was first synthesized at Parke-Davis Pharmaceutical Research in Ann Arbor, MI, U.S.A.[1]. While the specific details of the initial discovery program and the complete synthesis scheme are not extensively published in publicly available literature, its development emerged from medicinal chemistry efforts to identify potent and selective MEK inhibitors. The diarylamine scaffold is a common feature in a number of MEK inhibitors, suggesting that its discovery was likely part of a broader exploration of this chemical class.
Mechanism of Action
This compound exerts its biological effects through the selective inhibition of MEK1 and MEK2, the dual-specificity protein kinases that phosphorylate and activate the extracellular signal-regulated kinases 1 and 2 (ERK1/2). By binding to an allosteric site on the MEK enzymes, this compound prevents the conformational changes necessary for their activation by upstream Raf kinases. This, in turn, blocks the phosphorylation of ERK1/2, thereby inhibiting the downstream signaling cascade that promotes cell proliferation and survival.
dot
Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of this compound.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
| MEK1 (isolated enzyme) | Kinase Assay | 8 nM | [2] |
| MEK activity in synovial fibroblasts | Cellular Assay | 30 - 100 nM | [2] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 | Reference |
| ERK | > 1 µM | [2] |
| c-Src | > 4 µM | [2] |
| cdks | > 4 µM | [2] |
| PI 3-kinase γ | > 10 µM | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize this compound.
In Vitro MEK1 Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified MEK1.
Materials:
-
Recombinant active MEK1 enzyme
-
Recombinant inactive ERK2 (substrate)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP
-
This compound
-
96-well plates
-
Plate reader for luminescence or radioactivity detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in kinase assay buffer.
-
In a 96-well plate, add the MEK1 enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of inactive ERK2 and ATP (often radiolabeled, e.g., [γ-33P]ATP) to each well.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose) and wash several times with phosphoric acid to remove unincorporated ATP.
-
Measure the incorporated radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for a cellular phospho-ERK inhibition assay.
Preclinical Efficacy in Neuropathic Pain Models
A significant body of preclinical research has focused on the potential of this compound in the treatment of neuropathic pain.
Experimental Models
-
Streptozocin (STZ)-induced diabetic neuropathy: A model of painful diabetic neuropathy.
-
Chronic Constriction Injury (CCI): A model of nerve injury-induced neuropathic pain.
In Vivo Experimental Protocol (General)
Animals: Male Sprague-Dawley rats.
Drug Administration:
-
Intrathecal (i.t.) administration of this compound (1-30 µg in 10 µL) suspended in a vehicle of cremophor:ethanol:water (1:1:8).[1]
Behavioral Testing:
-
Static allodynia: Assessed by measuring the paw withdrawal threshold to mechanical stimulation with von Frey filaments. A decrease in the withdrawal threshold indicates allodynia.
Biochemical Analysis:
-
Western Blotting: Lumbar spinal cord tissue is collected after behavioral testing to measure the levels of phosphorylated ERK1/2 and total ERK1/2.
Key Findings:
-
Intrathecal administration of this compound dose-dependently blocked static allodynia in both the STZ and CCI models of neuropathic pain.[1]
-
The minimum effective dose was 3 µg in the STZ model and 10 µg in the CCI model.[1]
-
The antihyperalgesic effects correlated with a reduction in the elevated levels of active (phosphorylated) ERK1 and 2 in the lumbar spinal cord.[1]
-
Intraplantar (peripheral) administration of this compound had no effect, indicating a central mechanism of action.[1]
Table 3: In Vivo Efficacy of this compound in Neuropathic Pain Models
| Model | Administration Route | Dose Range | Effect | Reference |
| Streptozocin-induced neuropathy | Intrathecal | 1-30 µg | Dose-dependent blockade of static allodynia | [1] |
| Chronic Constriction Injury | Intrathecal | 1-30 µg | Dose-dependent blockade of static allodynia | [1] |
Pharmacokinetics and Clinical Development
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of MEK1/2. Extensive preclinical studies have demonstrated its efficacy in animal models of neuropathic pain, validating MEK1 as a novel target for this indication. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of MEK inhibitors. While the clinical development of this compound did not proceed, the foundational research conducted with this compound has significantly contributed to the understanding of the role of the MEK-ERK pathway in disease and has paved the way for the development of other MEK inhibitors that have reached clinical use.
References
The MEK1/2 Inhibitor PD 198306: A Technical Guide to In Vitro and In Vivo Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 198306 is a potent and selective, non-ATP competitive inhibitor of MEK1/2 (Mitogen-activated protein kinase kinase 1 and 2), key components of the Ras/Raf/MEK/ERK signaling cascade.[1] This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and apoptosis.[2][3] Dysregulation of the MEK/ERK pathway is implicated in various pathologies, most notably cancer and chronic pain.[4][5] This technical guide provides a comprehensive overview of the in vitro and in vivo applications of this compound, with a focus on its utility in preclinical research for conditions such as neuropathic pain and osteoarthritis.
Mechanism of Action
This compound exerts its inhibitory effect by binding to a specific allosteric site on the MEK1/2 enzymes.[6] This binding prevents the phosphorylation and subsequent activation of the downstream kinases, ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2).[7] The inhibition of ERK1/2 phosphorylation is a hallmark of this compound activity and serves as a primary biomarker for its target engagement in both in vitro and in vivo systems.[7][8]
In Vitro Applications & Quantitative Data
This compound is a valuable tool for dissecting the role of the MEK/ERK pathway in cell-based assays. Its high selectivity makes it a preferred inhibitor for studying the specific consequences of MEK1/2 inhibition.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Target | Cell Line/System | Key Findings | Reference |
| Kinase Assay | Isolated MEK1/2 | Enzyme Assay | Potent inhibition of MEK1/2 activity. | [1][8][9] |
| Cell-Based Assay | MEK Activity | Synovial Fibroblasts | Inhibition of MEK activity in a species-dependent manner. | [1][8] |
| Viral Replication Assay | Tha-GFP/Tha-Crimson Replication | Not Specified | Significant inhibition of viral replication at 10 µM. | [10] |
Table 2: In Vitro Selectivity of this compound
| Kinase | IC50 | Reference |
| MEK1/2 | 8 nM | [1][8][9] |
| ERK | > 1 µM | [1][8] |
| c-Src | > 4 µM | [1][8] |
| Cyclin-dependent kinases (cdks) | > 4 µM | [1][8] |
| PI 3-kinase γ | > 10 µM | [1][8] |
In Vivo Applications & Quantitative Data
The primary in vivo applications of this compound have been in preclinical models of neuropathic pain and osteoarthritis, where the MEK/ERK pathway is known to be upregulated.
Table 3: In Vivo Efficacy of this compound in Neuropathic Pain Models
| Animal Model | Administration Route | Dosing Regimen | Key Findings | Reference |
| Streptozocin-induced diabetic neuropathy (Rat) | Intrathecal (i.t.) | 1-30 µg | Dose-dependent blockade of static allodynia. MED of 3 µg. | [7][10] |
| Chronic Constriction Injury (CCI) (Rat) | Intrathecal (i.t.) | 1-30 µg | Dose-dependent blockade of static allodynia. MED of 10 µg. | [7] |
| Chronic Constriction Injury (CCI) (Rat) | Intraplantar (i.p.l.) | 3 µg | No significant effect on hyperalgesia. | [7] |
Table 4: In Vivo Efficacy of this compound in an Osteoarthritis Model
| Animal Model | Administration Route | Dosing Regimen | Key Findings | Reference |
| Anterior Cruciate Ligament Transection (ACLT) (Rabbit) | Oral | 10 mg/kg/day and 30 mg/kg/day for 8 weeks | Dose-dependent reduction in cartilage lesions, osteophyte width, and synovial inflammation. Significant reduction in phospho-ERK-1/2 and MMP-1 levels in chondrocytes. | [1][8] |
Experimental Protocols
Preparation of this compound for In Vitro and In Vivo Studies
In Vitro Stock Solutions: this compound is soluble in DMSO up to 200 mg/mL.[10] For cell-based assays, prepare a concentrated stock solution in DMSO and then dilute to the final desired concentration in cell culture media. It is recommended to use freshly opened, high-purity DMSO as it is hygroscopic and can affect solubility.[10]
In Vivo Formulations: The solubility of this compound in aqueous solutions is limited. For in vivo administration, several vehicle formulations have been reported:
-
For Intrathecal Injection: A suspension in cremophor:ethanol:water (1:1:8).[7][10]
-
For Oral Administration: While the specific vehicle for the rabbit osteoarthritis study was not detailed, a common approach for oral gavage of hydrophobic compounds involves formulations with agents like PEG300, Tween-80, and saline.[10] A suggested protocol is to first dissolve this compound in DMSO, then sequentially add PEG300, Tween-80, and finally saline to the desired volume.[10] Another option for oral administration is a suspension in corn oil.[10]
In Vivo Neuropathic Pain Model: Streptozocin-Induced Diabetic Neuropathy in Rats
Objective: To assess the antihyperalgesic effects of this compound.
Model Induction:
-
Induce diabetes in male Sprague-Dawley rats via a single intraperitoneal injection of streptozocin.
-
Confirm the development of hyperglycemia and subsequent mechanical allodynia over a period of approximately two weeks.[7]
Drug Administration:
-
Administer this compound via intrathecal injection in a volume of 10 µL.[7][10] Doses ranging from 1 to 30 µg have been shown to be effective.[7][10]
-
A vehicle control (e.g., cremophor:ethanol:water, 1:1:8) should be administered to a separate cohort of animals.[7][10]
Behavioral Testing:
-
Assess mechanical allodynia using von Frey filaments to determine the paw withdrawal threshold before and at various time points (e.g., 30, 60, and 120 minutes) after drug administration.[7] A significant increase in the paw withdrawal threshold indicates an antihyperalgesic effect.
Biochemical Analysis:
-
At the end of the experiment, sacrifice the animals and collect lumbar spinal cord tissue.[7]
-
Perform Western blot analysis to measure the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 to confirm target engagement.[7] A reduction in the p-ERK1/2 to total ERK1/2 ratio in the this compound-treated group compared to the vehicle group is expected.
In Vivo Osteoarthritis Model: Anterior Cruciate Ligament Transection (ACLT) in Rabbits
Objective: To evaluate the disease-modifying effects of this compound on the development of osteoarthritis.
Model Induction:
-
Surgically transect the anterior cruciate ligament in the right knee joint of New Zealand white rabbits to induce joint instability, leading to the development of OA-like structural changes.[1][8]
Drug Administration:
-
Administer this compound orally once daily. Doses of 10 mg/kg/day and 30 mg/kg/day have been tested.[1][8]
-
A placebo-treated group should be included as a control.
-
Treatment is typically initiated immediately after surgery and continued for a period of 8 weeks.[1][8]
Endpoint Analysis:
-
After the treatment period, sacrifice the animals and dissect the knee joints.
-
Macroscopic Evaluation: Assess the severity of cartilage lesions on the femoral condyles and tibial plateaus. Measure the width of osteophytes.[1][8]
-
Histological Analysis: Process the cartilage and synovial membrane for histological staining (e.g., Safranin O-fast green for cartilage, H&E for synovium). Score the severity of cartilage degradation and synovial inflammation.[1][8]
-
Immunohistochemistry: Perform immunohistochemical staining on cartilage sections to detect the levels of phosphorylated ERK-1/2 and matrix metalloproteinase 1 (MMP-1) in chondrocytes.[1][8]
Western Blot Analysis of ERK1/2 Phosphorylation
Objective: To quantify the inhibition of MEK1/2 by this compound by measuring the phosphorylation of its downstream target, ERK1/2.
Protocol Outline:
-
Sample Preparation: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate that produces a chemiluminescent signal and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK1/2 antibodies and re-probed with an antibody that recognizes total ERK1/2.
-
Densitometry: Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.
Visualizations
Signaling Pathway
Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vivo Neuropathic Pain Study
Caption: A typical experimental workflow for evaluating this compound in a neuropathic pain model.
Conclusion
This compound is a highly selective and potent MEK1/2 inhibitor that has proven to be an invaluable research tool for investigating the role of the MEK/ERK signaling pathway in a variety of biological processes and disease states. Its demonstrated efficacy in preclinical models of neuropathic pain and osteoarthritis highlights its potential as a lead compound for the development of novel therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to design and execute studies utilizing this compound. As with any experimental work, it is crucial to carefully consider the specific model system and endpoints to ensure robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. A Combination of Surgical and Chemical Induction in a Rabbit Model for Osteoarthritis of the Knee - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meaningful relationships: the regulation of the Ras/Raf/MEK/ERK pathway by protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A novel method to establish the rabbit model of knee osteoarthritis: intra-articular injection of SDF-1 induces OA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vivo selective inhibition of mitogen-activated protein kinase kinase 1/2 in rabbit experimental osteoarthritis is associated with a reduction in the development of structural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of MEK1 as a novel target for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
PD 198306: A Technical Guide for Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PD 198306, a selective inhibitor of MEK1/2, for its application in neuropathic pain research. This document collates key quantitative data, details experimental protocols for preclinical evaluation, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a potent and selective, non-ATP competitive inhibitor of Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1] MEK is a critical upstream kinase that phosphorylates and activates the Extracellular signal-regulated kinases 1 and 2 (ERK1/2). The MAPK/ERK signaling cascade is a pivotal intracellular pathway that transduces extracellular signals to cellular responses, playing a crucial role in cell proliferation, differentiation, and survival.[2] In the context of neuropathic pain, the development of this condition is associated with a significant up-regulation and increased activity of the MAPK/ERK cascade within the spinal cord.[3] By selectively inhibiting MEK1/2, this compound effectively reduces the phosphorylation and activation of ERK1 and 2, thereby mitigating the downstream signaling that contributes to pain hypersensitivity.[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and interpretation.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Notes |
| MEK1/2 (isolated enzyme) | 8 nM | Potent inhibition of the target enzyme.[1] |
| MEK (in synovial fibroblasts) | 30 - 100 nM | Demonstrates cellular permeability and activity.[2] |
| ERK | > 1 µM | High selectivity for MEK over its direct substrate.[1][2] |
| c-Src | > 4 µM | Indicates selectivity against other kinase families.[1][2] |
| cdks (cyclin-dependent kinases) | > 4 µM | High selectivity profile.[1][2] |
| PI 3-kinase γ | > 10 µM | Demonstrates specificity for the MAPK/ERK pathway.[1][2] |
Table 2: In Vivo Efficacy of this compound in Rodent Models of Neuropathic Pain
| Neuropathic Pain Model | Administration Route | Effective Dose Range | Minimum Effective Dose (MED) | Peak Effect Duration |
| Streptozocin-Induced Diabetic Neuropathy | Intrathecal | 1 - 30 µg | 3 µg | Up to 1 hour.[3][4] |
| Chronic Constriction Injury (CCI) | Intrathecal | 1 - 30 µg | 10 µg | 1 - 2 hours.[3] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the signaling pathway targeted by this compound and a typical experimental workflow for its preclinical evaluation in neuropathic pain models.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound for neuropathic pain.
Streptozocin (STZ)-Induced Diabetic Neuropathy Model
This model mimics the painful neuropathy often associated with type 1 diabetes.
-
Animals: Male Sprague-Dawley rats (250-300 g) are commonly used.[4]
-
Induction of Diabetes:
-
A single intraperitoneal (i.p.) injection of streptozotocin (STZ), dissolved in citrate buffer, is administered. Doses can range, but a common protocol uses a low dose to induce diabetes.[5]
-
Diabetes is typically confirmed approximately one week post-injection by measuring blood glucose levels from a tail vein sample. Animals with blood glucose levels ≥ 15 mM are considered diabetic.[6]
-
-
Development of Neuropathy: The development of neuropathic pain, specifically mechanical allodynia, is assessed over a period of approximately two weeks following the induction of diabetes.[3]
-
Behavioral Assessment: Mechanical allodynia is quantified using von Frey hairs to measure the paw withdrawal threshold in response to a mechanical stimulus.[3]
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used surgical model of peripheral nerve injury-induced neuropathic pain.
-
Animals: Male Sprague-Dawley rats are a suitable species.[4]
-
Surgical Procedure:
-
Animals are anesthetized.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Proximal to the sciatic trifurcation, four loose ligatures (e.g., chromic gut) are tied around the nerve at approximately 1 mm intervals.[7] The constriction should be minimal, just enough to retard circulation without arresting it.
-
The muscle and skin are then closed with sutures.
-
-
Development of Neuropathy: Pain hypersensitivity develops and is typically stable for assessment starting from day 7 post-surgery.[8]
-
Behavioral Assessment: Mechanical allodynia is measured using the von Frey test on the mid-plantar surface of the hind paw of the injured limb.[7]
Drug Administration and Behavioral Testing
-
This compound Formulation: For in vivo studies, this compound can be suspended in a vehicle of cremophor:ethanol:water in a 1:1:8 ratio.[4]
-
Intrathecal (i.t.) Administration:
-
Intraplantar (i.pl.) Administration: For peripheral administration, a higher dose (e.g., 3 mg in 100 µL) can be injected into the hind paw.[4] Notably, intraplantar administration of this compound has been shown to have no effect on neuropathic pain in these models, indicating a central site of action in the spinal cord.[3]
-
Timeline for Behavioral Assessment:
-
Baseline paw withdrawal thresholds are measured before drug administration.
-
Following administration of this compound or vehicle, withdrawal thresholds are reassessed at multiple time points, such as 30 minutes, 1 hour, and 2 hours, to determine the onset and duration of the antihyperalgesic effect.[3]
-
Biochemical Analysis (Western Blot)
To confirm the mechanism of action, the effect of this compound on ERK1/2 activation in the spinal cord is assessed.
-
Following the final behavioral assessment, animals are euthanized.
-
The lumbar region of the spinal cord is collected.
-
Tissue is processed for protein extraction.
-
Western blot analysis is performed using antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 to determine the extent of MEK inhibition.[3] The antihyperalgesic effects of this compound have been shown to correlate with a reduction in the elevated levels of active ERK1 and 2 in the lumbar spinal cord.[3]
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | MEK | Tocris Bioscience [tocris.com]
- 3. Identification of MEK1 as a novel target for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Animal models of painful diabetic neuropathy: the STZ rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ndineuroscience.com [ndineuroscience.com]
- 7. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdbneuro.com [mdbneuro.com]
PD 198306 in Cancer Cell Line Studies: A Technical Guide to a Prototypical MEK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PD 198306, a selective inhibitor of the Mitogen-activated protein kinase kinase (MEK). While primarily utilized as a research tool to probe the MAPK/ERK signaling pathway, its mechanism of action is representative of a class of therapeutic agents actively pursued in oncology. This document details its mechanism, relevant experimental protocols for its study, and the expected cellular consequences in cancer models.
Core Mechanism of Action: Inhibition of the MAPK/ERK Pathway
This compound is a selective, non-ATP-competitive inhibitor of MEK1 and MEK2. These kinases are central components of the Ras/Raf/MEK/ERK signaling cascade, a pathway crucial for regulating cell proliferation, differentiation, survival, and motility.[1] In many cancers, mutations in upstream proteins like RAS or BRAF lead to constitutive activation of this pathway, driving uncontrolled cell growth.[2][3]
This compound binds to an allosteric pocket on the MEK enzyme, preventing it from phosphorylating its only known substrates, ERK1 and ERK2. This blockade halts the signal transduction cascade, leading to a decrease in the levels of phosphorylated ERK (p-ERK). As p-ERK is the active form of the kinase responsible for phosphorylating numerous cytoplasmic and nuclear targets, its inhibition is the primary mechanism through which this compound exerts its cellular effects.
Quantitative Data Presentation
While extensive public data on the half-maximal inhibitory concentration (IC50) of this compound across a wide range of specific cancer cell lines is limited, the table below provides illustrative examples of typical IC50 values for other well-characterized MEK inhibitors in cancer cell lines with known driver mutations. This demonstrates the expected range of potencies and the differential sensitivity often observed, particularly in cell lines with BRAF or KRAS mutations, which are highly dependent on the MAPK pathway for survival.
| Inhibitor | Cell Line | Cancer Type | Key Mutation | IC50 (nM) |
| Trametinib | A375 | Melanoma | BRAF V600E | ~1 - 5 |
| Trametinib | HCT116 | Colorectal Cancer | KRAS G13D | ~10 - 50 |
| Trametinib | BxPC-3 | Pancreatic Cancer | KRAS Wild-Type | >1000 |
| Selumetinib | A549 | Lung Cancer | KRAS G12S | ~500 - 1000 |
| Selumetinib | SK-MEL-28 | Melanoma | BRAF V600E | ~100 - 200 |
| Cobimetinib | WM-266-4 | Melanoma | BRAF V600E | ~5 - 20 |
Note: The values presented are approximate and illustrative, gathered from various public sources and are intended to represent typical findings in the field. Actual IC50 values can vary based on experimental conditions.
Key Experimental Protocols
Investigating the effects of this compound or other MEK inhibitors typically involves two core experiments: a Western Blot to confirm target engagement (reduction of p-ERK) and a cell viability assay to quantify the cytotoxic or cytostatic effects.
Protocol: Western Blotting for p-ERK Inhibition
This protocol assesses the phosphorylation status of ERK1/2 as a direct measure of MEK inhibition.
-
Cell Culture & Treatment: Plate cancer cells (e.g., A375, HCT116) in 6-well plates and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Aspirate media and wash cells once with ice-cold Phosphate-Buffered Saline (PBS). Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect lysate.
-
Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature proteins.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Stripping & Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with a primary antibody for total ERK1/2 and/or a housekeeping protein like GAPDH or β-Actin.
Protocol: Cell Viability (MTS/MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the calculation of an IC50 value.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) control wells.
-
Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator (37°C, 5% CO2).
-
Reagent Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Incubation for Color Development: Incubate the plate for 1-4 hours. During this time, viable cells will convert the reagent into a colored formazan product.
-
Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells). Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-control wells (% Viability). Plot the % Viability against the log-transformed drug concentration and use non-linear regression (four-parameter variable slope) to calculate the IC50 value.
References
An In-depth Technical Guide to the Target Specificity and Kinase Profile of PD 198306
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed examination of PD 198306, a potent and selective inhibitor of the Mitogen-Activated Protein Kinase Kinase (MEK) pathway. It consolidates key quantitative data on its target affinity and broader kinase selectivity, outlines detailed experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.
Introduction and Mechanism of Action
This compound is a cell-permeable small molecule compound identified as a highly selective and potent inhibitor of MEK1 and MEK2, the dual-specificity kinases at the core of the MAPK/ERK signaling cascade.[1][2][3] This pathway is a critical transducer of extracellular signals to the cell nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[4] Aberrant activation of the MAPK/ERK pathway is a hallmark of many human cancers and other diseases.
The primary mechanism of action for this compound is the direct inhibition of MEK1 and MEK2 enzymatic activity.[5][6] By binding to MEK, it prevents the phosphorylation and subsequent activation of its downstream substrates, the Extracellular signal-Regulated Kinases ERK1 and ERK2.[7][8] This blockade leads to the attenuation of the entire signaling cascade, making this compound a valuable tool for research and a potential therapeutic agent. Kinetic studies indicate that this compound exhibits a rapid onset of action and unique hydrogen bonding and hydrophobic interactions within the enzyme's active site.[4]
Target Specificity and Potency
This compound demonstrates high potency against its intended targets, MEK1 and MEK2, in both biochemical and cellular contexts. The compound's inhibitory activity is typically quantified by its half-maximal inhibitory concentration (IC50).
Table 1: Target Potency of this compound
| Target/System | IC50 Value | Notes | Reference(s) |
| Isolated MEK Enzyme | 8 nM | Biochemical assay measuring direct enzyme inhibition. | [1][2][3] |
| MEK Activity (Synovial Fibroblasts) | 30 - 100 nM | Cellular assay measuring MEK activity within a cellular context. | [2][3] |
Kinase Selectivity Profile
A critical attribute of a high-quality chemical probe or drug candidate is its selectivity. This compound has been profiled against a panel of other kinases to determine its specificity for MEK. The data indicates a high degree of selectivity, with significantly lower potency against other common kinases.
Table 2: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 Value | Notes | Reference(s) |
| ERK | > 1 µM | Extracellular signal-Regulated Kinase, downstream of MEK. | [2][3] |
| c-Src | > 4 µM | A non-receptor tyrosine kinase. | [2][3] |
| cdks | > 4 µM | Cyclin-Dependent Kinases, key regulators of the cell cycle. | [2][3] |
| PI 3-kinase γ | > 10 µM | Phosphoinositide 3-kinase gamma, involved in a separate signaling pathway. | [2][3] |
Signaling Pathway and Visualization
This compound acts on the canonical RAS-RAF-MEK-ERK signaling pathway. The diagram below illustrates the linear cascade and the specific point of inhibition by this compound.
Caption: The MAPK/ERK signaling cascade with this compound inhibition of MEK1/2.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
Representative In Vitro MEK1 Kinase Inhibition Assay
This protocol describes a typical biochemical assay to determine the IC50 value of this compound against isolated MEK1 enzyme.
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of recombinant active MEK1 enzyme in kinase buffer.
-
Prepare a stock solution of an inactive ERK2 substrate in kinase buffer.
-
Prepare a stock solution of ATP (with [γ-32P]ATP for radiometric detection) in kinase buffer.
-
Perform a serial dilution of this compound in 100% DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure :
-
In a 96-well plate, add 10 µL of the diluted this compound or vehicle (DMSO control).
-
Add 20 µL of the MEK1 enzyme solution and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a 20 µL mixture of the ERK2 substrate and ATP solution.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
-
Detection and Analysis :
-
Stop the reaction by adding a stop buffer (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Western Blot Analysis for ERK1/2 Phosphorylation
This cellular assay measures the ability of this compound to inhibit MEK activity within intact cells by quantifying the phosphorylation of its direct substrate, ERK.[5][7]
-
Cell Culture and Treatment :
-
Plate cells (e.g., B cell lines, fibroblasts) in appropriate growth media and culture until they reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal ERK phosphorylation.
-
Pre-treat cells with various concentrations of this compound (e.g., 0-10 µM) or vehicle control for 1-2 hours.[5]
-
Stimulate the cells with a growth factor (e.g., EGF, FGF) for 10-15 minutes to induce the MAPK pathway.
-
-
Protein Extraction :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting :
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Caption: A standard workflow for Western blot analysis of p-ERK levels.
Apoptosis Assay via Annexin V & PI Staining
This protocol is used to determine if the inhibition of the MEK/ERK pathway by this compound induces apoptosis in cancer cell lines.[5]
-
Cell Treatment :
-
Culture cells as described previously.
-
Treat cells with a fixed concentration of this compound (e.g., 4 µM) or vehicle control for an extended period (e.g., 72 hours).[5]
-
Include a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Staining :
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis :
-
Analyze the stained cells using a flow cytometer.
-
Identify cell populations:
-
Live cells (Annexin V-negative, PI-negative).
-
Early apoptotic cells (Annexin V-positive, PI-negative).
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
-
Quantify the percentage of cells in each quadrant to determine the apoptotic index.
-
Conclusion
This compound is a well-characterized chemical tool with high potency and selectivity for MEK1 and MEK2. Its ability to robustly inhibit ERK1/2 phosphorylation in cellular systems makes it an invaluable reagent for dissecting the roles of the MAPK signaling pathway in various biological and pathological processes. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies.
References
- 1. abmole.com [abmole.com]
- 2. This compound | MEK | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. scbt.com [scbt.com]
- 5. Identification of Protein Kinase Inhibitors with a Selective Negative Effect on the Viability of Epstein-Barr Virus Infected B Cell Lines | PLOS One [journals.plos.org]
- 6. MEK | CymitQuimica [cymitquimica.com]
- 7. Identification of MEK1 as a novel target for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The Antihyperalgesic Profile of PD 198306: A Technical Overview for Drug Development Professionals
Executive Summary
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Emerging evidence has implicated the mitogen-activated protein kinase (MAPK) signaling cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, as a critical mediator in the development and maintenance of pain hypersensitivity.[1] This technical document provides a comprehensive analysis of PD 198306, a selective inhibitor of MAPK/ERK-kinase (MEK), and its demonstrated antihyperalgesic effects in preclinical animal models of neuropathic pain.[2][3] We will delve into its mechanism of action, summarize key quantitative outcomes from pivotal studies, detail experimental methodologies, and visualize the underlying biological and experimental frameworks.
Core Mechanism of Action: Inhibition of the MEK/ERK Signaling Cascade
This compound is a potent and selective inhibitor of MEK1 and MEK2, the upstream kinases responsible for the phosphorylation and subsequent activation of ERK1 and ERK2.[4] In the context of neuropathic pain, noxious stimuli and nerve injury lead to a significant upregulation and activation of the ERK cascade within the spinal cord.[3] Activated ERK1/2 can then phosphorylate a variety of downstream targets, including ion channels, receptors, and transcription factors.[1][3] This phosphorylation can lead to acute changes in neuronal excitability and synaptic strength (central sensitization), as well as longer-term alterations in gene expression that contribute to the chronic nature of neuropathic pain.[3]
By inhibiting MEK1/2, this compound effectively blocks the activation of ERK1/2, thereby preventing these downstream events and mitigating the pain hypersensitivity associated with neuropathic states.[3] The antihyperalgesic effects of this compound correlate directly with a reduction in the levels of active, phosphorylated ERK1 and ERK2 in the lumbar spinal cord.[3]
Caption: MAPK/ERK signaling pathway in neuropathic pain and the inhibitory action of this compound.
Efficacy in Preclinical Models: Quantitative Data Summary
Intrathecal administration of this compound has been shown to dose-dependently reverse static allodynia in two well-established rodent models of neuropathic pain: streptozocin-induced diabetic neuropathy and chronic constriction injury (CCI).[2][3] The central administration route proved critical, as intraplantar (peripheral) injection had no significant effect, indicating that the antihyperalgesic action of this compound is mediated within the central nervous system.[3]
| Animal Model | Administration Route | Dose Range (µg) | Key Findings | Citation |
| Streptozocin-Induced Diabetic Neuropathy | Intrathecal (i.t.) | 1 - 30 | Dose-dependent blockade of static allodynia. MED of 3 µg produced significant effects at 30 min. Doses of 10 µg and 30 µg completely blocked allodynia for up to 1 hour. | [2][3] |
| Chronic Constriction Injury (CCI) | Intrathecal (i.t.) | 1 - 30 | Dose-dependent blockade of static allodynia. MED of 10 µg produced significant effects lasting 1-2 hours. | [3] |
| Chronic Constriction Injury (CCI) | Intraplantar (i.pl.) | 30 | No significant effect on hyperalgesia, suggesting a central site of action. | [3] |
Minimum Effective Dose (MED)
Experimental Protocols and Workflow
The evaluation of this compound's antihyperalgesic properties involved inducing a neuropathic pain state in rodents, followed by drug administration and behavioral assessment. Post-mortem tissue analysis confirmed the on-target biochemical effect.
Animal Models of Neuropathic Pain
-
Streptozocin-Induced Diabetic Neuropathy: This model mimics the painful neuropathy often associated with diabetes. A single intraperitoneal injection of streptozocin is used to induce hyperglycemia, with neuropathic pain behaviors typically developing over several weeks.
-
Chronic Constriction Injury (CCI): This is a surgical model where loose ligatures are placed around the sciatic nerve.[5] This partial nerve injury leads to the development of robust and persistent pain hypersensitivity, including mechanical allodynia and thermal hyperalgesia.[5]
Drug Formulation and Administration
-
Formulation: this compound was suspended in a vehicle of cremophor, ethanol, and water in a 1:1:8 ratio.[2]
-
Intrathecal (i.t.) Injection: For central nervous system delivery, this compound was administered via a single injection into the subarachnoid space of the lumbar spinal cord, allowing direct access to the dorsal horn neurons involved in pain processing.
-
Intraplantar (i.pl.) Injection: To test for peripheral effects, the compound was injected directly into the ipsilateral (injured) hind paw.[3]
Behavioral Analysis
-
Static Allodynia: This was the primary behavioral endpoint. It is a measure of pain hypersensitivity to a normally non-painful mechanical stimulus. The assessment was performed using von Frey filaments of varying calibrated forces applied to the plantar surface of the hind paw. A withdrawal of the paw is recorded as a positive response, and the paw withdrawal threshold is determined. A reduction in this threshold indicates allodynia.
Biochemical Analysis
-
Western Blotting: Following behavioral experiments, the lumbar region of the spinal cord was collected.[3] Western blot analysis was used to quantify the levels of activated (phosphorylated) ERK1 and ERK2 relative to total ERK1/2 levels. This technique confirmed that the behavioral effects of this compound were associated with a reduction in ERK activation at the target site.[3]
Caption: Generalized experimental workflow for assessing this compound efficacy in animal models.
Conclusion and Future Directions
The data compellingly demonstrate that the selective MEK inhibitor this compound produces robust antihyperalgesic effects in established animal models of neuropathic pain.[2][3] Its efficacy is dose-dependent and directly linked to the inhibition of ERK1/2 activation within the spinal cord, confirming the central role of this signaling pathway in pain modulation.[3] The lack of peripheral effects further pinpoints the therapeutic target to the central nervous system.[3] These findings strongly support the continued investigation of MEK inhibitors as a potential novel class of therapeutics for the treatment of neuropathic pain. Future research should focus on optimizing drug delivery to the central nervous system, evaluating efficacy in a broader range of pain models, and assessing potential long-term safety and off-target effects.
References
- 1. MAP kinase and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of MEK1 as a novel target for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | MEK | Tocris Bioscience [tocris.com]
- 5. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
PD 198306: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 198306 is a potent and selective, non-ATP-competitive inhibitor of MEK1 (MAPK/ERK Kinase 1) and MEK2. By targeting MEK1/2, this compound effectively blocks the phosphorylation and subsequent activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of this pathway is a hallmark of many human cancers, making MEK an attractive target for therapeutic intervention. These application notes provide detailed protocols for the use of this compound in cell culture experiments to probe the MAPK/ERK signaling pathway.
Mechanism of Action
This compound is a selective inhibitor of MEK1 and MEK2, the upstream kinases of ERK1 and ERK2.[1] By binding to MEK1/2, this compound prevents the phosphorylation of ERK1 and ERK2, thereby inhibiting their activation.[1] This leads to a reduction in the activity of the downstream targets of ERK, which are involved in cell proliferation and survival.
Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. Researchers should note that the optimal concentration for a specific cell line and experimental endpoint should be determined empirically.
| Parameter | Value | Species/Cell Line | Notes |
| Enzymatic IC50 | 8 nM | Isolated MEK1/2 enzyme | Potent enzymatic inhibition. |
| Effective Concentration | 30 - 100 nM | Synovial Fibroblasts | Inhibition of MEK activity in a cellular context. |
| Effective Concentration | 10 µM | SH-SY5Y human neuroblastoma cells | Used for in-vitro inhibition of ERK. |
| Effective Concentration | 5 µM | Tha-Crimson replication inhibition | Reduced replication by 20% at 18 hours. |
| Effective Concentration | 10 µM | Tha-GFP replication inhibition | Inhibited replication by 25% after 36 hours. |
Experimental Protocols
A. Cell Treatment with this compound
This protocol describes the general procedure for treating adherent cells with this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture medium appropriate for the cell line
-
Adherent cell line of interest
-
6-well or 96-well cell culture plates
-
Phosphate-Buffered Saline (PBS), sterile
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Dilution: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 1, 4, 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific downstream assay.
B. Western Blot Analysis of Phospho-ERK1/2 (p-ERK)
This protocol details the steps to measure the levels of phosphorylated ERK1/2 in cell lysates following treatment with this compound.
Caption: Experimental workflow for Western blot analysis of p-ERK.
Materials:
-
Treated cells in a 6-well plate
-
Ice-cold PBS
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against phospho-ERK1/2 (Thr202/Tyr204)
-
Primary antibody against total ERK1/2
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
After treatment, place the 6-well plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed for total ERK.
-
Incubate the membrane in a stripping buffer, wash, re-block, and then repeat the immunoblotting steps using the anti-total ERK1/2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Compare the normalized p-ERK levels across the different treatment conditions.
-
C. Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Treatment: Follow the cell treatment protocol (Section A) in a 96-well plate.
-
MTT Addition: After the desired incubation period (e.g., 72 hours), add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Troubleshooting
-
No or weak p-ERK signal: Ensure that the cells were stimulated to activate the ERK pathway if necessary (e.g., with serum or a growth factor). Check antibody dilutions and incubation times.
-
High background in Western blot: Ensure adequate blocking and washing steps. Use a fresh blocking buffer.
-
Inconsistent results in viability assays: Ensure uniform cell seeding and proper mixing of reagents. Check for any edge effects in the 96-well plate.
-
Compound precipitation: Ensure that the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to avoid cytotoxicity and precipitation of the compound.
Conclusion
This compound is a valuable tool for studying the role of the MAPK/ERK signaling pathway in various cellular processes. The protocols provided here offer a framework for conducting cell-based experiments with this potent MEK1/2 inhibitor. As with any experimental system, optimization of concentrations, incubation times, and specific reagents for the cell line of interest is recommended for achieving robust and reproducible results.
References
Application Notes and Protocols for Preparing PD 198306 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation, storage, and handling of PD 198306 stock solutions in Dimethyl Sulfoxide (DMSO). This compound is a potent and selective, non-ATP competitive inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling pathway.[1] Accurate preparation of stock solutions is critical for reproducible experimental results.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Reference |
| Molecular Weight | 476.23 g/mol | |
| Formula | C₁₈H₁₆F₃IN₂O₂ | |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% (HPLC) | |
| CAS Number | 212631-61-3 | [2] |
Solubility
This compound exhibits high solubility in DMSO, making it a suitable solvent for preparing concentrated stock solutions.
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (47.62 mg/mL) to 200 mg/mL (419.97 mM) | [2] |
| Ethanol | 100 mM (47.62 mg/mL) |
For in vitro studies, DMSO is the recommended solvent. It is crucial to use newly opened, anhydrous DMSO, as its hygroscopic nature can significantly impact the solubility of the product.[2] If precipitation is observed, gentle warming and/or sonication can aid in dissolution.[2]
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Optional: Sonicator or water bath
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming on the compound.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.76 mg of this compound.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. To prepare a 10 mM solution with 4.76 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the solution or warm it gently in a water bath to aid dissolution.[2] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[2]
-
Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] The solid powder form of this compound can be stored at -20°C for up to 3 years.[2]
Stock Solution Preparation Table (for different volumes and concentrations):
| Desired Concentration | Mass of this compound for 1 mL | Volume of DMSO | Mass of this compound for 5 mL | Volume of DMSO |
| 1 mM | 0.476 mg | 1 mL | 2.381 mg | 5 mL |
| 5 mM | 2.381 mg | 1 mL | 11.905 mg | 5 mL |
| 10 mM | 4.762 mg | 1 mL | 23.81 mg | 5 mL |
| 50 mM | 23.81 mg | 1 mL | 119.05 mg | 5 mL |
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of MEK1 and MEK2 (also known as MAP2K1 and MAP2K2), which are dual-specificity protein kinases that phosphorylate and activate ERK1 and ERK2 (also known as MAPK3 and MAPK1).[3] The Ras-Raf-MEK-ERK pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and apoptosis.[4][5] By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling.[6]
Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.
Workflow for Stock Solution Preparation
The following diagram illustrates the logical workflow for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MEK | Kinases | Tocris Bioscience [tocris.com]
- 4. MAP kinase and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Identification of MEK1 as a novel target for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of PD 198306 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended in vivo dosage and administration of PD 198306, a selective MEK inhibitor, in rat models. The information is compiled from published research and is intended to assist in the design and execution of preclinical studies.
Introduction
This compound is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2). By inhibiting MEK, this compound blocks the phosphorylation and activation of ERK1 and ERK2, key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various diseases, including cancer and neuropathic pain, making MEK inhibitors like this compound valuable tools for preclinical research.
Signaling Pathway of this compound Inhibition
Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of this compound on MEK1/2.
In Vivo Dosage and Administration in Rats
The following tables summarize the currently available data for the in vivo administration of this compound in rats. It is important to note that published data is primarily focused on direct administration to the nervous system for neuropathic pain models. Information regarding systemic administration (oral, intravenous, intraperitoneal) is limited for this compound. Therefore, data for the structurally related and well-characterized MEK inhibitor, PD 0325901, is provided as a reference for potential dose ranges and administration routes in other applications.
This compound In Vivo Dosage in Rats
| Application | Animal Model | Route of Administration | Dosage Range | Vehicle | Key Findings | Citation |
| Neuropathic Pain | Male Sprague Dawley rats (250-300 g) with streptozocin-induced or chronic constriction injury (CCI)-induced neuropathic pain | Intrathecal (i.t.) | 1-30 µg in 10 µL | Cremophor:Ethanol:Water (1:1:8) | Dose-dependently blocked static allodynia. The minimum effective dose was 3 µg.[1][2] | [1][2] |
| Neuropathic Pain | Male Sprague Dawley rats with CCI-induced neuropathic pain | Intraplantar (i.pl.) | 3 mg in 100 µL | Cremophor:Ethanol:Water (1:1:8) | Had no significant effect on CCI-induced hyperalgesia, suggesting a central site of action.[2] | [2] |
Reference Data: PD 0325901 In Vivo Dosage in Rats (for systemic administration guidance)
| Application | Animal Model | Route of Administration | Dosage Range | Vehicle | Key Findings |
| Cancer | Human tumor xenograft models in nude rats | Oral (p.o.) | 1-25 mg/kg/day | Not specified | Dose-dependent tumor growth inhibition. |
| Pharmacokinetics | Sprague-Dawley rats | Oral (p.o.) | 10 mg/kg | 0.5% hydroxypropyl methylcellulose (HPMC) in water | Good oral bioavailability. |
| Pharmacokinetics | Sprague-Dawley rats | Intravenous (i.v.) | 2 mg/kg | Not specified | Characterization of plasma clearance and volume of distribution. |
Experimental Protocols
Intrathecal Administration for Neuropathic Pain Studies
This protocol is adapted from studies investigating the effects of this compound on neuropathic pain in rats.[1][2]
a. Animal Model:
-
Species: Male Sprague Dawley rats (250-300 g).
-
Neuropathic Pain Induction:
-
Streptozocin-induced: A single intraperitoneal injection of streptozocin (a diabetogenic agent) is administered to induce diabetic neuropathy.
-
Chronic Constriction Injury (CCI): The sciatic nerve is loosely ligated at mid-thigh level to induce a peripheral nerve injury.
-
b. Preparation of this compound Formulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
The final injection vehicle is a mixture of Cremophor EL, ethanol, and sterile water in a 1:1:8 ratio.
-
Dilute the this compound stock solution with the vehicle to achieve the desired final concentration for a 10 µL injection volume (e.g., for a 10 µg dose, the concentration would be 1 µg/µL).
c. Intrathecal Injection Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Perform a lumbar puncture between the L5 and L6 vertebrae.
-
Slowly inject 10 µL of the this compound formulation into the intrathecal space.
-
Monitor the animal for recovery from anesthesia.
d. Assessment of Efficacy:
-
Mechanical allodynia can be assessed using von Frey filaments to measure the paw withdrawal threshold at various time points post-injection (e.g., 30, 60, and 120 minutes).
General Protocol for Systemic Administration (based on PD 0325901 data)
The following provides a general framework for oral, intravenous, and intraperitoneal administration. Note: These are extrapolated from protocols for a similar MEK inhibitor and should be optimized for this compound.
a. Formulation for Systemic Administration:
-
For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) or 0.5% carboxymethylcellulose (CMC) in water.
-
For intravenous administration, a solubilizing agent may be required. A common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.
-
For intraperitoneal injection, the formulation should be sterile and isotonic.
b. Administration Procedures:
-
Oral (p.o.): Administer the formulation via oral gavage. The volume should be appropriate for the rat's weight (typically 5-10 mL/kg).
-
Intravenous (i.v.): Administer the sterile formulation via the tail vein or a cannulated jugular vein. The injection should be given slowly.
-
Intraperitoneal (i.p.): Inject the sterile formulation into the lower abdominal quadrant, avoiding the cecum and bladder.
Experimental Workflow Diagram
References
Application Notes and Protocols for PD 198306 Administration in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
PD 198306 is a potent and selective, non-ATP competitive inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2). By inhibiting MEK, this compound effectively blocks the phosphorylation and activation of ERK1 and ERK2, key components of the Ras/Raf/MEK/ERK signaling pathway. This pathway is a critical regulator of various cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of the MEK/ERK pathway is implicated in numerous diseases, most notably in various forms of cancer and in the pathogenesis of neuropathic pain. These application notes provide a comprehensive overview of the administration of this compound for in vivo research, summarizing available data and presenting detailed experimental protocols.
Mechanism of Action: The MEK/ERK Signaling Pathway
This compound exerts its biological effects by targeting MEK1 and MEK2. The MEK/ERK pathway is a highly conserved signaling cascade that transmits extracellular signals to intracellular targets, ultimately influencing gene expression and cellular responses.
Caption: The Ras/Raf/MEK/ERK signaling cascade and the inhibitory action of this compound on MEK1/2.
Data Presentation: In Vivo Administration of this compound
The following tables summarize quantitative data from published in vivo studies utilizing this compound.
| Animal Model | Administration Route | Dosage Range | Vehicle/Formulation | Therapeutic Application | Reference |
| Male Sprague Dawley Rats | Intrathecal (i.t.) | 1-30 µg per 10 µL | Cremophor:Ethanol:Water (1:1:8) | Neuropathic Pain | [1] |
| Male Sprague Dawley Rats | Intraplantar (i.pl.) | 3 mg per 100 µL | Cremophor:Ethanol:Water (1:1:8) | Neuropathic Pain (Control) | [1] |
Experimental Protocols
Protocol 1: Intrathecal (i.t.) Administration in a Rat Model of Neuropathic Pain
This protocol is adapted from studies investigating the antihyperalgesic effects of this compound.[1]
1. Objective: To assess the effect of intrathecally delivered this compound on pain behaviors in a rat model of neuropathic pain (e.g., streptozocin-induced diabetic neuropathy or chronic constriction injury).
2. Materials:
-
This compound powder
-
Cremophor EL
-
Absolute Ethanol
-
Sterile Water for Injection
-
Hamilton syringe (25 µL) with a 30-gauge needle
-
Animal model of neuropathic pain (e.g., Male Sprague Dawley rats, 250-300 g)
3. Formulation Preparation (Cremophor:Ethanol:Water, 1:1:8): a. Weigh the desired amount of this compound. b. Prepare the vehicle by mixing one part Cremophor EL, one part absolute ethanol, and eight parts sterile water. c. Suspend the this compound powder in the vehicle to achieve the desired final concentration (e.g., 1-3 µg/µL for a 10 µL injection volume). d. Vortex or sonicate the suspension to ensure homogeneity.
4. Administration Procedure: a. Anesthetize the rat according to an approved institutional animal care and use committee (IACUC) protocol. b. Perform a lumbar puncture for intrathecal injection. c. Slowly inject 10 µL of the this compound suspension or vehicle control. d. Monitor the animal for recovery from anesthesia.
5. Experimental Workflow:
Caption: Workflow for assessing the efficacy of intrathecally administered this compound in a neuropathic pain model.
Protocol 2: General Formulations for Systemic Administration (Hypothetical)
Disclaimer: The following protocols are based on general formulation strategies for poorly soluble compounds for in vivo use and have not been specifically validated for this compound in published literature. Researchers should perform their own formulation development and validation.
Formulation A: DMSO/PEG300/Tween-80/Saline
This formulation is suitable for intravenous (i.v.) or intraperitoneal (i.p.) administration.
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
2. Preparation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): a. Dissolve this compound in DMSO to create a stock solution (e.g., 50 mg/mL). b. In a separate sterile tube, add the required volume of the DMSO stock solution. c. Add PEG300 and mix thoroughly. d. Add Tween-80 and mix until the solution is clear. e. Add sterile saline to reach the final volume and mix. f. The final solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used.
Formulation B: DMSO/Corn Oil
This formulation is suitable for subcutaneous (s.c.) or oral (p.o.) gavage administration.
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Corn oil, sterile filtered
2. Preparation (10% DMSO, 90% Corn Oil): a. Dissolve this compound in DMSO to create a stock solution (e.g., 50 mg/mL). b. In a separate sterile tube, add the required volume of the DMSO stock solution. c. Add corn oil to reach the final volume. d. Vortex or sonicate until a uniform suspension or solution is achieved.
3. General Administration Workflow (Systemic):
Caption: A general experimental workflow for systemic administration of this compound in a pre-clinical model.
Concluding Remarks
References
Application Notes and Protocols for In Vivo Injection of PD 198306
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and in vivo administration of PD 198306, a potent and selective inhibitor of MEK1/2. The information compiled is intended to guide researchers in designing and executing in vivo studies to investigate the therapeutic potential of targeting the MAPK/ERK signaling pathway.
Mechanism of Action
This compound is a selective, non-ATP-competitive inhibitor of MEK1 and MEK2, the upstream kinases of ERK1 and ERK2.[1][2][3] By binding to an allosteric site on MEK, this compound prevents the phosphorylation and subsequent activation of ERK1/2.[4] This leads to the downstream inhibition of cellular processes regulated by the Ras/Raf/MEK/ERK signaling cascade, which is frequently dysregulated in various diseases, including cancer and neuropathic pain.[3][5][6][7] The inhibition of this pathway can influence cell division, metabolism, and survival.[2][3]
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MEK | Tocris Bioscience [tocris.com]
- 3. MEK | Kinases | Tocris Bioscience [tocris.com]
- 4. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of MEK1 as a novel target for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The clinical development of MEK inhibitors | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Western Blot Analysis of p-ERK Following PD 198306 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. Extracellular signal-regulated kinases 1 and 2 (ERK1/2), also known as p44/42 MAP Kinase, are central components of this cascade. Their activation occurs through phosphorylation by MEK1/2. Consequently, the levels of phosphorylated ERK (p-ERK) serve as a direct readout of pathway activity.
PD 198306 is a potent and selective inhibitor of MEK1/2, the upstream kinase of ERK. By inhibiting MEK, this compound effectively blocks the phosphorylation and activation of ERK1/2. This application note provides a detailed protocol for performing a Western blot to quantify the inhibition of ERK phosphorylation in cultured cells following treatment with this compound.
Signaling Pathway Overview
This compound is a selective inhibitor of MEK1 and MEK2. As illustrated in the diagram below, MEK is the direct upstream kinase of ERK1/2. Inhibition of MEK by this compound prevents the phosphorylation of ERK1/2 at Threonine 202 and Tyrosine 204, which is required for its activation. This leads to a downstream blockade of ERK signaling.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK.
Experimental Workflow
The overall experimental workflow for assessing p-ERK levels after this compound treatment is depicted below. The process begins with cell culture and treatment, followed by protein extraction, quantification, and finally, Western blot analysis.
Caption: A step-by-step workflow for the Western blot analysis of p-ERK.
Experimental Protocols
Part 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): To reduce basal levels of ERK phosphorylation, you can serum-starve the cells for 4-12 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium prior to treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a cell culture medium to the desired final concentrations. A typical concentration range to test for a dose-response is 10 nM to 1 µM.[1][2] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined time. A treatment time of 1-6 hours is generally sufficient to observe the inhibition of ERK phosphorylation.[3]
-
Stimulation (Optional): If your cell line requires stimulation to induce robust ERK phosphorylation (e.g., with growth factors like EGF or PMA), add the stimulant for a short period (e.g., 15-30 minutes) before harvesting the cells.[4]
Part 2: Cell Lysis and Protein Extraction
To preserve protein phosphorylation, it is crucial to work quickly and keep all samples and reagents on ice.
-
Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation for SDS-PAGE: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer. Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
Part 3: Western Blotting
-
SDS-PAGE: Load the prepared samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the migration and transfer efficiency. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: To prevent non-specific antibody binding, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk for blocking when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.
-
Primary Antibody Incubation (p-ERK): Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for Total ERK): To normalize for protein loading, the same membrane can be stripped of the p-ERK antibodies and re-probed for total ERK.[5][6]
-
Incubate the membrane in a stripping buffer.
-
Wash the membrane thoroughly with TBST.
-
Re-block the membrane as in step 3.
-
Follow steps 4-8 using an anti-total ERK1/2 antibody.
-
Data Presentation
Quantitative analysis of the Western blot bands should be performed using densitometry software. The intensity of the p-ERK band should be normalized to the intensity of the total ERK band for each sample. This ratio is then compared across the different treatment conditions.
Table 1: Reagents and Recommended Dilutions
| Reagent | Supplier | Catalog # | Recommended Dilution |
| Primary Antibodies | |||
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology | #4370 | 1:1000 - 1:2000 |
| p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology | #4695 | 1:1000 |
| Secondary Antibody | |||
| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Technology | #7074 | 1:2000 - 1:5000 |
| Inhibitor | |||
| This compound | MedChemExpress | HY-10156 | 10 nM - 1 µM |
| Buffers and Solutions | |||
| RIPA Lysis Buffer | Various | - | - |
| Protease Inhibitor Cocktail | Various | - | As per manufacturer |
| Phosphatase Inhibitor Cocktail | Various | - | As per manufacturer |
| 5% BSA in TBST | - | - | - |
Table 2: Hypothetical Quantitative Data from a Dose-Response Experiment
| Treatment | p-ERK (Arbitrary Units) | Total ERK (Arbitrary Units) | p-ERK / Total ERK Ratio | % Inhibition |
| Vehicle (DMSO) | 12500 | 13000 | 0.96 | 0% |
| This compound (10 nM) | 9800 | 12800 | 0.77 | 19.8% |
| This compound (50 nM) | 5500 | 13100 | 0.42 | 56.3% |
| This compound (100 nM) | 2100 | 12900 | 0.16 | 83.3% |
| This compound (500 nM) | 500 | 13200 | 0.04 | 95.8% |
Expected Results
Treatment with this compound is expected to result in a dose-dependent decrease in the levels of phosphorylated ERK1/2. The levels of total ERK1/2 should remain relatively unchanged across the different treatment conditions, serving as a loading control. The quantitative data, when plotted, should demonstrate a clear inhibitory effect of this compound on ERK phosphorylation.
References
- 1. This compound | MEK | Tocris Bioscience [tocris.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development [frontiersin.org]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for PD 198306 in Inhibiting ERK Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 198306 is a potent and selective, non-ATP-competitive inhibitor of MEK1 (MAPK/ERK Kinase 1) and MEK2.[1] By inhibiting MEK, this compound effectively blocks the phosphorylation of ERK1 (p44 MAPK) and ERK2 (p42 MAPK), downstream kinases in the Ras-Raf-MEK-ERK signaling cascade. This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and apoptosis. Its dysregulation is frequently implicated in various cancers, making it a key target for therapeutic intervention.[2] These application notes provide detailed information and protocols for utilizing this compound to inhibit ERK phosphorylation in research settings.
Mechanism of Action
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus, culminating in the regulation of gene expression. Upon stimulation by growth factors or other mitogens, a phosphorylation cascade is initiated, leading to the activation of MEK1/2. Activated MEK1/2 then specifically phosphorylates ERK1 and ERK2 on threonine and tyrosine residues within their activation loop (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2). This dual phosphorylation is essential for ERK activation.
This compound exerts its inhibitory effect by binding to a specific allosteric site on MEK1/2, thereby preventing the phosphorylation and subsequent activation of ERK1/2. This leads to the downstream inhibition of ERK-mediated cellular processes.
Quantitative Data on this compound Activity
The inhibitory concentration of this compound can vary depending on the experimental system, including the cell type and specific conditions. Below is a summary of reported concentrations and their observed effects.
| Experimental System | Concentration | Effect on MEK/ERK Pathway | Reference |
| Isolated MEK1/2 Enzyme | 8 nM | IC50 for MEK1/2 inhibition | [3] |
| Synovial Fibroblasts | 30 - 100 nM | Inhibition of MEK activity | [1][3] |
| Human iPSCs | 10 µM | 30% reduction in replication at 18h, 50% at 36h | [4] |
| Tha-GFP Replication | 10 µM | 25% inhibition | [4] |
| Tha-Crimson Replication | 5 µM | 20% reduction at 18h | [4] |
| Rabbit Osteoarthritis Model | Dose-dependent | Significant reduction in phospho-ERK1/2 levels | [1] |
| Rat Neuropathic Pain Model | 3 - 30 µg (intrathecal) | Dose-dependent reduction in active ERK1 and ERK2 | [5] |
Visualizing the Signaling Pathway and Experimental Workflow
MAPK/ERK Signaling Pathway with this compound Inhibition
Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound on MEK1/2.
Experimental Workflow for Assessing p-ERK Inhibition
Caption: A typical experimental workflow for evaluating the effect of this compound on ERK phosphorylation.
Experimental Protocols
Protocol for Inhibition of ERK Phosphorylation in Cell Culture and Western Blot Analysis
This protocol provides a general guideline for treating cultured cells with this compound and subsequently analyzing the levels of phosphorylated ERK (p-ERK) and total ERK by Western blotting.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free medium
-
This compound (stock solution in DMSO)
-
Stimulant (e.g., Epidermal Growth Factor - EGF, Phorbol 12-myristate 13-acetate - PMA)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate overnight in a humidified incubator (37°C, 5% CO2).
-
-
Serum Starvation (Optional):
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium from your stock solution. It is recommended to test a range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration for your cell line. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium and add the this compound-containing medium to the respective wells.
-
Incubate for a predetermined time (e.g., 1-4 hours).
-
-
Stimulation (Optional):
-
If your experimental design requires stimulation to induce ERK phosphorylation, add the stimulant (e.g., 100 ng/mL EGF for 15 minutes) directly to the medium at the end of the this compound pre-treatment period.[2]
-
-
Cell Lysis:
-
Place the 6-well plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.[2]
-
Add 100-150 µL of ice-cold RIPA buffer (with protease and phosphatase inhibitors) to each well.[2]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[2]
-
Incubate on ice for 30 minutes, vortexing occasionally.[2]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Transfer the supernatant (protein lysate) to new pre-chilled tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically at a 1:1000 to 1:2000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times for 5-10 minutes each with TBST.[2]
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 to 1:10,000 dilution in blocking buffer) for 1 hour at room temperature with gentle agitation.[2]
-
Wash the membrane three times for 5-10 minutes each with TBST.[2]
-
-
Signal Detection:
-
Add the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, the same membrane can be stripped of the p-ERK antibodies and re-probed for total ERK.
-
Incubate the membrane in a stripping buffer, wash thoroughly, re-block, and then repeat the antibody incubation steps (9 and 10) using the anti-total ERK1/2 antibody.[6]
-
-
Data Analysis:
-
Perform densitometric analysis of the Western blot bands using appropriate software.
-
For each sample, calculate the ratio of the p-ERK band intensity to the total ERK band intensity.
-
Compare the p-ERK/total ERK ratios across the different treatment conditions to determine the dose-dependent inhibitory effect of this compound.[2]
-
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | MEK | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of MEK1 as a novel target for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD 198306 in a Streptozotocin-Induced Neuropathy Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by nerve damage that often leads to chronic pain. The streptozotocin (STZ)-induced diabetic neuropathy model in rodents is a widely used preclinical model that mimics many features of type 1 diabetes and its associated neuropathic pain.[1][2] The pathogenesis of diabetic neuropathy involves multiple complex mechanisms, including hyperglycemia-induced oxidative stress and the activation of various intracellular signaling cascades.[3][4][5] One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway.[4][6]
PD 198306 is a selective, non-ATP-competitive inhibitor of MAPK/ERK-kinase (MEK), the upstream kinase that phosphorylates and activates ERK1 and ERK2.[6][7] Research has demonstrated that the development of neuropathic pain in the STZ model is associated with a significant increase in the activity of the MAPK/ERK cascade within the spinal cord.[6] By inhibiting MEK, this compound blocks the activation of ERK, presenting a targeted therapeutic strategy for alleviating diabetic neuropathic pain.[6][7] These notes provide detailed protocols for utilizing this compound in the STZ-induced neuropathy model.
Signaling Pathway of this compound in Neuropathic Pain
In diabetic neuropathy, hyperglycemia and associated oxidative stress lead to the activation of the Ras-Raf-MEK-ERK signaling cascade in neurons, particularly within the spinal cord.[4][8] This activation results in the phosphorylation of ERK1 and ERK2. Activated ERK can then phosphorylate various downstream targets, including ion channels and transcription factors, which alters neuronal excitability and contributes to the central sensitization and maintenance of neuropathic pain states like allodynia and hyperalgesia.[6][9]
This compound acts as a specific inhibitor of MEK1.[6] By binding to MEK1, it prevents the phosphorylation and subsequent activation of ERK1 and ERK2. This inhibition of the ERK signaling cascade in the central nervous system has been shown to block the maintenance of static allodynia in the STZ model, demonstrating the pathway's critical role in diabetic neuropathic pain.[6]
Experimental Protocols
Protocol for Streptozotocin (STZ)-Induced Diabetic Neuropathy
This protocol describes the induction of type 1 diabetes in rodents to model diabetic neuropathy.
Materials:
-
Streptozotocin (STZ) (Sigma-Aldrich, S0130)
-
Sodium citrate buffer (0.1 M, pH 4.5), sterile
-
Male Sprague-Dawley rats (220-260g) or ddY mice (8 weeks old).[1][10]
-
Glucometer and test strips
-
Syringes and needles for injection
-
10% sucrose water
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment to allow for acclimatization.[11]
-
Fasting: Fast the animals overnight (12-16 hours) before STZ injection but allow free access to water.[12]
-
STZ Solution Preparation: On the day of injection, prepare the STZ solution immediately before use as it is light-sensitive and unstable.[11] Dissolve STZ in ice-cold, sterile 0.1 M sodium citrate buffer (pH 4.5).
-
STZ Administration:
-
Post-Injection Care: After injection, provide the animals with 10% sucrose water for the first 24 hours to prevent hypoglycemia, a potential acute side effect of STZ.[11]
-
Confirmation of Diabetes:
-
Monitor blood glucose levels from tail vein blood 48-72 hours after STZ injection and then weekly.[11][12]
-
Animals with blood glucose levels consistently above 250 mg/dL (or >16.7 mmol/L) are considered diabetic and suitable for the study.[10]
-
Neuropathic pain symptoms, such as mechanical allodynia, typically develop and can be assessed starting from 1 to 4 weeks after the induction of diabetes.[2][12]
-
Protocol for this compound Administration
Materials:
-
This compound (MedChemExpress, HY-12041)
-
Vehicle solution: Cremophor, Ethanol, and sterile Water in a 1:1:8 ratio.[7]
-
Hamilton syringe for intrathecal injection
Procedure:
-
Preparation of this compound Solution: Suspend this compound in the vehicle (cremophor:ethanol:water, 1:1:8).[7] Prepare solutions to deliver the desired dose (e.g., 1-30 µg) in a small volume (e.g., 10 µL for rats).[7]
-
Intrathecal (i.t.) Injection:
-
Briefly anesthetize the animal (e.g., with isoflurane).
-
Perform a lumbar puncture between the L5 and L6 vertebrae to deliver the drug directly into the cerebrospinal fluid.
-
Administer the desired dose of this compound (dose range: 1-30 µg in 10 µL) or an equivalent volume of the vehicle for the control group.[6][7]
-
Protocol for Behavioral Analysis: Static Allodynia
This protocol assesses mechanical sensitivity, a key indicator of neuropathic pain.
Materials:
-
Von Frey filaments of varying bending forces
-
Elevated mesh platform
Procedure:
-
Acclimatization: Place the animal in an individual compartment on the elevated mesh platform and allow it to acclimate for at least 15-20 minutes before testing.
-
Stimulation: Apply von Frey filaments to the mid-plantar surface of the hind paw. Start with a filament of lower force and proceed in ascending order of stiffness.
-
Assessment: A positive response is a sharp withdrawal or licking of the paw. The paw withdrawal threshold (PWT) is the lowest force that elicits a response.
-
Timing: Conduct baseline behavioral testing before drug administration. After intrathecal injection of this compound, repeat the assessment at specific time points (e.g., 30 minutes, 1 hour, 2 hours) to determine the onset and duration of the antihyperalgesic effect.[6]
Protocol for Biochemical Analysis: Western Blot for p-ERK
This protocol quantifies the levels of activated ERK in spinal cord tissue to confirm the mechanism of action of this compound.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
-
Protein electrophoresis and transfer equipment
Procedure:
-
Tissue Collection: Following the final behavioral test, euthanize the animals and quickly dissect the lumbar region of the spinal cord.
-
Protein Extraction: Homogenize the tissue in ice-cold RIPA buffer. Centrifuge the homogenate and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA).
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensity. The effect of this compound is confirmed by a significant reduction in the ratio of p-ERK to total ERK in the treated group compared to the STZ-vehicle group.[6]
Experimental Workflow
Data Presentation
Table 1: In Vivo Efficacy of Intrathecal this compound on Static Allodynia
| Dose (µg, i.t.) | Effect on Static Allodynia | Onset of Action | Duration of Action | Citation |
| 3 µg | Significant blockade | 30 minutes | ~1 hour | [6] |
| 10 µg | Total blockade | 30 minutes | Up to 1 hour | [6][7] |
| 30 µg | Total blockade | 30 minutes | Up to 1 hour | [6][7] |
Table 2: Biochemical Effects of Intrathecal this compound
| Treatment Group | Key Biochemical Change | Tissue | Analytical Method | Citation |
| STZ + Vehicle | Increased levels of active (phosphorylated) ERK1 and ERK2 | Lumbar Spinal Cord | Western Blot | [6] |
| STZ + this compound (30 µg) | Reduction in the elevated levels of active ERK1 and ERK2 | Lumbar Spinal Cord | Western Blot | [6] |
Application Notes & Key Considerations
-
Central Site of Action: The efficacy of this compound via intrathecal administration, combined with the lack of effect from peripheral (intraplantar) administration, strongly indicates that the antihyperalgesic effects are mediated within the central nervous system, specifically the spinal cord.[6]
-
Dose-Dependency: The blockade of static allodynia by this compound is dose-dependent, with a minimal effective dose identified at 3 µg and a maximal effect observed at 10-30 µg in rats.[6][7]
-
Mechanism Confirmation: It is crucial to correlate behavioral findings with biochemical data. A reduction in pain behavior should be accompanied by a measured decrease in ERK1/2 phosphorylation in the relevant CNS tissue to confirm the on-target effect of this compound.[6]
-
Time Course: The effects of a single intrathecal dose of this compound are relatively rapid in onset (30 minutes) but may be of limited duration (1-2 hours).[6] This should be considered when designing studies that require sustained target engagement.
-
Model Validity: The STZ-induced model is robust for studying hyperglycemia-induced neuropathy. Researchers should ensure consistent induction of diabetes and monitor animal health (body weight, glucose levels) throughout the study.[2]
References
- 1. Streptozotocin-Induced Diabetic Neuropathic Pain Model [aragen.com]
- 2. Inhibition of CaMKIV relieves streptozotocin-induced diabetic neuropathic pain through regulation of HMGB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PI3K/AKT and MEK/ERK pathways for synergic effects on improving features of peripheral diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pioneer.netserv.chula.ac.th [pioneer.netserv.chula.ac.th]
- 5. New Horizons in Diabetic Neuropathy: Mechanisms, Bioenergetics, and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of MEK1 as a novel target for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. m.youtube.com [m.youtube.com]
- 9. MAP kinase and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of sensory neuropathy in streptozotocin-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. KoreaMed Synapse [synapse.koreamed.org]
Application Notes and Protocols: Chronic Constriction Injury (CCI) Model and PD 198306 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of the Chronic Constriction Injury (CCI) model of neuropathic pain and the application of PD 198306, a selective MEK1/2 inhibitor, as a potential therapeutic agent.
Introduction
Neuropathic pain is a chronic and debilitating condition resulting from damage to the nervous system.[1][2] The Chronic Constriction Injury (CCI) model is a widely used preclinical model that mimics the symptoms of human neuropathic pain, such as allodynia and hyperalgesia, by inducing a peripheral nerve injury.[1][3][4] This model is instrumental in studying the pathophysiology of neuropathic pain and for the evaluation of potential analgesic compounds.[3]
Recent research has highlighted the critical role of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, in the development and maintenance of neuropathic pain.[5][6][7] Following nerve injury, there is a significant upregulation and activation of ERK in the spinal cord, which contributes to central sensitization and pain hypersensitivity.[5][6][7]
This compound is a potent and selective inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase), the upstream kinases responsible for the phosphorylation and activation of ERK1 and ERK2.[8][9] By inhibiting MEK, this compound effectively reduces the activation of ERK, offering a targeted therapeutic strategy for alleviating neuropathic pain.[5][6] In the CCI model, intrathecal administration of this compound has been shown to dose-dependently block static allodynia.[5][8]
Quantitative Data Summary
The following table summarizes the quantitative data on the efficacy of intrathecal this compound in the CCI model of neuropathic pain in rats.
| Treatment Group | Dose (μg) | Administration Route | Key Findings | Reference |
| This compound | 1 - 30 | Intrathecal (i.t.) | Dose-dependently blocks static allodynia. | [5][8] |
| This compound | 3 | Intrathecal (i.t.) | Minimum effective dose (MED) that significantly blocked static allodynia 30 minutes after treatment in a streptozocin model, which is another neuropathic pain model. | [5][8] |
| This compound | 10 | Intrathecal (i.t.) | Minimum effective dose (MED) that significantly blocked static allodynia in the CCI model. The effect was observed 30 minutes after administration and lasted for up to 1 hour. | [5] |
| This compound | 30 | Intrathecal (i.t.) | Totally blocked the maintenance of static allodynia for up to 1 hour. | [5][8] |
| This compound | 3 (per 100 µL) | Intraplantar (i.pl.) | No significant effect on CCI-induced static allodynia, indicating a central mechanism of action. | [5] |
Experimental Protocols
Protocol 1: Chronic Constriction Injury (CCI) Surgical Model in Rats
This protocol describes the induction of neuropathic pain in rats using the CCI model.
Materials:
-
Male Sprague Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, retractors)
-
4-0 chromic gut or silk sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile saline
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and disinfect the skin over the lateral aspect of the mid-thigh of the left hind limb.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.
-
Proximal to the sciatic nerve's trifurcation, carefully free about 7 mm of the nerve from the surrounding connective tissue.
-
Create four loose ligatures around the sciatic nerve with 4-0 chromic gut or silk suture, with approximately 1 mm spacing between each ligature.
-
The ligatures should be tied just tight enough to cause a slight constriction of the nerve, but not to arrest epineural blood flow. A brief twitch of the limb is often observed upon tying the ligatures.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.[3][10]
-
Allow the animals to recover on a warming pad. Post-operative care should be provided according to institutional guidelines.
-
Behavioral testing for neuropathic pain (e.g., von Frey test for mechanical allodynia) can typically begin 7 days post-surgery.[11]
Protocol 2: this compound Administration
This protocol outlines the preparation and intrathecal administration of this compound for the treatment of neuropathic pain in the CCI model.
Materials:
-
This compound powder
-
Vehicle solution (e.g., cremophor:ethanol:water at a 1:1:8 ratio)[8]
-
Sterile saline
-
Hamilton syringe for intrathecal injection
-
Anesthesia (light isoflurane)
Preparation of this compound Solution:
-
Prepare the vehicle solution by mixing one part cremophor, one part ethanol, and eight parts sterile water.[8]
-
Suspend the this compound powder in the vehicle to achieve the desired stock concentration. Sonication may be required to aid dissolution.
-
For intrathecal administration, dilute the stock solution with sterile saline to the final desired concentration (e.g., 1-30 µg per 10 µL).[5][8]
Intrathecal Administration Procedure:
-
Lightly anesthetize the rat with isoflurane.
-
Hold the rat in a specific manner to flex the spine and open the intervertebral spaces.
-
Insert a 30-gauge needle attached to a Hamilton syringe into the L5-L6 intervertebral space.
-
A tail-flick response is a common indicator of successful entry into the intrathecal space.
-
Slowly inject the this compound solution (typically 10 µL volume) into the intrathecal space.
-
Withdraw the needle and allow the animal to recover.
-
Behavioral assessments can be performed at various time points post-injection (e.g., 30 minutes, 1 hour, 2 hours) to evaluate the analgesic effect.[5]
Visualizations
Signaling Pathway Diagram
References
- 1. Chronic Constriction Injury Model - Creative Biolabs [creative-biolabs.com]
- 2. Study reveals mechanism involved in neuropathic pain and could help develop specific treatment [agencia.fapesp.br]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 5. Identification of MEK1 as a novel target for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of MEK1 as a novel target for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ERK/MAPK pathway, as a target for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | MEK | Tocris Bioscience [tocris.com]
- 10. criver.com [criver.com]
- 11. mdbneuro.com [mdbneuro.com]
Application Notes and Protocols for Intrathecal Injection of PD 198306
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intrathecal administration of PD 198306, a selective MAPK/ERK-kinase (MEK) inhibitor. This document is intended to guide researchers in the preclinical evaluation of this compound for conditions such as neuropathic pain.
Introduction
This compound is a potent and selective inhibitor of MEK1 and MEK2, key components of the extracellular signal-regulated kinase (ERK) signaling pathway.[1][2] This pathway is crucial in mediating cellular responses to various growth signals and has been implicated in the pathophysiology of neuropathic pain.[2][3] Intrathecal administration allows for the direct delivery of therapeutic agents to the cerebrospinal fluid (CSF), bypassing the blood-brain barrier and enabling targeted effects within the central nervous system.[4] In preclinical models of neuropathic pain, intrathecal injection of this compound has been shown to produce antihyperalgesic effects by reducing the activation of ERK1 and ERK2 in the spinal cord.[1][3]
Mechanism of Action
This compound exerts its therapeutic effects by selectively inhibiting the kinase activity of MEK1 and MEK2.[1][2] MEK enzymes are responsible for the phosphorylation and subsequent activation of ERK1 and ERK2.[2] In neuropathic pain states, there is an upregulation of ERK activity in the spinal cord.[3] By inhibiting MEK, this compound effectively blocks the phosphorylation of ERK1 and ERK2, thereby reducing neuronal sensitization and mitigating pain hypersensitivity.[1][3]
Signaling Pathway of this compound Inhibition
References
- 1. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lumbar Intrathecal Injection of Gene Therapy Vectors for Central Nervous System Targeting in Mice and Rats [jove.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Effects of intrathecal lidocaine on hyperalgesia and allodynia following chronic constriction injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PD 198306 solubility issues and how to resolve them
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the solubility and handling of the MEK1/2 inhibitor, PD 198306.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective, non-ATP competitive inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1/2). MEK1/2 are dual-specificity protein kinases that are key components of the Ras/Raf/MEK/ERK signaling pathway. This pathway is crucial for regulating various cellular processes, including proliferation, differentiation, and survival.[1] By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of their only known substrates, ERK1 and ERK2, thereby blocking downstream signaling.[1][2]
Q2: What are the primary recommended solvents for dissolving this compound?
The primary recommended solvents for creating stock solutions of this compound are Dimethyl Sulfoxide (DMSO) and ethanol. It is soluble in both solvents up to 100 mM. For higher concentrations in DMSO, solubility up to 200 mg/mL (approximately 420 mM) has been reported, though this may require sonication to fully dissolve.[3] It is critical to use high-purity, anhydrous or newly opened DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.[3]
Q3: How do I properly prepare a high-concentration stock solution?
To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of a recommended solvent like DMSO. To ensure complete dissolution, especially at higher concentrations, vortexing, gentle warming, and/or sonication may be necessary.[3] For detailed steps, refer to Protocol 1 .
Q4: My this compound powder is not dissolving completely in the solvent. What troubleshooting steps can I take?
If you encounter dissolution issues, consider the following steps:
-
Increase Sonication/Vortexing Time: Ensure the solution is mixed thoroughly.
-
Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) for a short period.
-
Use Fresh Solvent: As DMSO is hygroscopic, absorbed water can reduce solubility. Always use a fresh, unopened bottle of anhydrous, high-purity DMSO.[3]
-
Check Calculation: Double-check your calculations for mass and volume to ensure you are not exceeding the maximum solubility limit.
Q5: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I resolve this?
This is a common issue known as "precipitation upon dilution." It occurs because this compound is poorly soluble in aqueous solutions. To mitigate this:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of 0.1% or lower in your culture medium, as higher concentrations can be toxic to cells and increase the likelihood of precipitation.
-
Increase the Volume of Medium: Add the small volume of DMSO stock solution into a larger volume of medium while vortexing to ensure rapid dispersal.
-
Use a Surfactant/Co-solvent: For challenging applications, incorporating a small amount of a biocompatible surfactant like Tween-80 or a co-solvent like PEG300 can help maintain solubility.[3]
Q6: How can I formulate this compound for in vivo animal studies?
Due to its poor aqueous solubility, this compound requires a specific vehicle for in vivo administration. A common and effective formulation involves a mixture of co-solvents and surfactants.[3] Two established protocols include:
-
DMSO/PEG300/Tween-80/Saline: A mixture often composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
DMSO/Corn Oil: A simple formulation of 10% DMSO in 90% corn oil.[3] Another reported vehicle is a suspension in cremophor:ethanol:water (1:1:8) .[2] For a detailed preparation method, see Protocol 3 .
Q7: What are the recommended storage conditions for this compound powder and its stock solutions?
-
Powder: Store the solid compound at -20°C for up to 3 years.[3]
-
Stock Solutions: Once dissolved, aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store these aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[3]
Quantitative Data Summary
The following tables provide a quick reference for the solubility and preparation of this compound solutions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | ~420 mM | ~200 mg/mL | May require ultrasonication.[3] |
| DMSO | 100 mM | 47.62 mg/mL | Readily soluble. |
| Ethanol | 100 mM | 47.62 mg/mL | Readily soluble. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 10.50 mM | ≥ 5 mg/mL | Clear solution for in vivo use.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 10.50 mM | ≥ 5 mg/mL | Clear solution for in vivo use.[3] |
Table 2: Preparation of this compound Stock Solutions (MW = 476.23 g/mol )
| Target Concentration | Volume of Solvent for 1 mg | Volume of Solvent for 5 mg | Volume of Solvent for 10 mg |
| 1 mM | 2.10 mL | 10.50 mL | 21.00 mL |
| 5 mM | 0.42 mL | 2.10 mL | 4.20 mL |
| 10 mM | 0.21 mL | 1.05 mL | 2.10 mL |
| 50 mM | 42 µL | 0.21 mL | 0.42 mL |
| 100 mM | 21 µL | 0.105 mL | 0.21 mL |
Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Aseptic Technique: Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 100 mM).
-
Dissolution: Vortex the solution vigorously. If solids persist, place the vial in an ultrasonic water bath for 5-10 minute cycles until the solution is clear.[3]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the sterile stock solution into single-use, light-protected tubes and store at -80°C.[3]
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thaw Stock: Thaw a single aliquot of your high-concentration DMSO stock solution at room temperature.
-
Pre-warm Medium: Warm your cell culture medium to 37°C.
-
Serial Dilution (if necessary): If a very low final concentration is needed, perform an intermediate dilution of the stock solution in fresh DMSO or sterile medium.
-
Final Dilution: Add the required volume of the stock solution to the pre-warmed medium. To prevent precipitation, add the stock solution dropwise into the medium while gently swirling or vortexing. Ensure the final DMSO concentration in the medium is non-toxic to your cells (typically ≤ 0.1%).
-
Immediate Use: Use the freshly prepared working solution immediately for your experiment.
Protocol 3: Formulation for In Vivo Administration (DMSO/PEG300/Tween-80/Saline)
This protocol is adapted from established methods for formulating poorly soluble compounds for animal studies.[3]
-
Prepare Stock: First, prepare a concentrated stock of this compound in DMSO (e.g., 50 mg/mL).
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by adding the components in the following order, ensuring complete mixing after each addition:
-
Add the required volume of the this compound DMSO stock (to make up 10% of the final volume).
-
Add 40% of the final volume as PEG300. Mix thoroughly.
-
Add 5% of the final volume as Tween-80. Mix thoroughly.
-
Add sterile saline to reach the final volume (q.s. to 100%).
-
-
Final Mixing: Vortex the final solution until it is clear and homogenous.
-
Administration: Use the formulation immediately after preparation.
Visualized Pathways and Workflows
Caption: The Raf/MEK/ERK signaling cascade and the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow for preparing an in vivo formulation of this compound.
References
long-term stability of PD 198306 in solution
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the MEK1/2 inhibitor, PD 198306. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, ensuring the reliable and effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound as a solid powder should be stored at -20°C for long-term stability (up to 3 years) or at +4°C for shorter periods.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in anhydrous DMSO or ethanol. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C, which should maintain stability for up to 6 months. For shorter-term storage, -20°C is suitable for up to one month.[1] Some suppliers suggest that solutions can be stored at -20°C for up to one month.
Q3: What is the solubility of this compound in common solvents?
A3: this compound is soluble in DMSO and ethanol up to 100 mM.
Q4: Can I store this compound in aqueous solutions?
A4: Long-term storage of this compound in aqueous solutions is not recommended due to the potential for hydrolysis and degradation. It is best to prepare fresh aqueous working solutions from your frozen organic stock solution on the day of the experiment.
Q5: Is this compound light-sensitive?
Stability of this compound in Solution
The long-term stability of this compound in solution is critical for obtaining reproducible experimental results. While specific quantitative degradation kinetics for this compound are not extensively published, the following tables summarize the recommended storage conditions based on vendor information. Adherence to these guidelines will help minimize degradation.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Recommended Duration |
| DMSO | -80°C | Up to 6 months[1] |
| DMSO | -20°C | Up to 1 month[1] |
| Ethanol | -80°C | Up to 6 months |
| Ethanol | -20°C | Up to 1 month |
Note: To ensure the highest quality, always use anhydrous solvents and store solutions with tight seals to prevent moisture absorption, which can affect compound stability.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound.
Table 2: Troubleshooting Common Experimental Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in stock solution | - Solvent has absorbed water.- Exceeded solubility limit.- Improper storage (e.g., repeated freeze-thaw cycles). | - Use fresh, anhydrous DMSO or ethanol.- Gently warm the solution and/or sonicate to aid dissolution.[1]- Ensure the concentration does not exceed the solubility limit.- Aliquot stock solutions to minimize freeze-thaw cycles. |
| Precipitation of this compound in aqueous working solution (e.g., cell culture media) | - Low solubility of this compound in aqueous buffers.- High final concentration of the compound. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically ≤0.1%) and is compatible with your experimental system.- Prepare the working solution by adding the stock solution to the aqueous buffer with vigorous vortexing.- Do not store aqueous working solutions; prepare them fresh for each experiment. |
| Inconsistent or weaker than expected biological activity | - Degradation of this compound due to improper storage.- Inaccurate concentration of the stock solution.- Issues with the experimental setup (e.g., cell density, incubation time). | - Prepare a fresh stock solution from powder.- Verify the concentration of your stock solution using a spectrophotometer if possible.- Optimize experimental parameters such as cell seeding density and treatment duration.- Ensure the MAPK/ERK pathway is active in your experimental model. |
| Unexpected off-target effects | - The concentration of this compound used is too high.- The compound may have other cellular targets at high concentrations. | - Perform a dose-response experiment to determine the optimal concentration with minimal off-target effects.- Review the literature for known off-targets of MEK inhibitors.- Use a secondary, structurally different MEK inhibitor to confirm that the observed phenotype is due to MEK inhibition. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 476.23 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to 1 mg of this compound, add 210 µL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Visualizations
Signaling Pathway of this compound
This compound is a selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival.
Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.
Experimental Workflow for Assessing this compound Stability and Activity
The following workflow outlines the key steps for preparing and testing this compound in a cell-based assay.
Caption: Recommended workflow for preparing and using this compound in experiments.
References
potential off-target effects of PD 198306 in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the MEK1/2 inhibitor, PD 198306. The information is tailored for researchers, scientists, and drug development professionals to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1] By inhibiting the kinase activity of MEK1/2, this compound prevents the phosphorylation and subsequent activation of their downstream substrates, the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] This leads to the downregulation of the Ras-Raf-MEK-ERK signaling pathway, which is crucial for cell proliferation, survival, and differentiation.
Q2: Is this compound completely selective for MEK1/2?
A2: While this compound is characterized as a selective MEK1/2 inhibitor, it is crucial to consider that no kinase inhibitor is entirely specific.[3] Off-target effects are a possibility, and their extent can be cell-type dependent. Researchers should empirically validate the selectivity of this compound in their specific experimental system.
Q3: What are some potential, though not definitively documented, off-target effects I should be aware of for MEK inhibitors like this compound?
A3: While specific off-target kinase screening data for this compound is not widely published, studies on other MEK inhibitors, such as PD 98059 and U0126, have revealed off-target activities. These include interference with cellular calcium homeostasis.[4][5] Therefore, when using this compound, it is prudent to consider the possibility of effects on other kinases or signaling pathways. We recommend performing counter-screening or functional assays relevant to your research question to rule out such effects.
Q4: How can I confirm that this compound is engaging its intended target (MEK1/2) in my cells?
A4: Target engagement can be confirmed using several methods. A straightforward approach is to perform a Western blot to assess the phosphorylation status of ERK1/2 (p-ERK1/2), the direct downstream substrate of MEK1/2. A dose-dependent decrease in p-ERK1/2 levels upon treatment with this compound indicates target engagement.[2] A more direct method to confirm physical binding is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of MEK1/2 upon ligand binding.[6]
Q5: What are the recommended storage and handling conditions for this compound?
A5: For long-term storage, it is recommended to store this compound as a solid at -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
Troubleshooting Guide
This guide addresses common issues researchers may encounter when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values for p-ERK inhibition. | Compound Degradation: Repeated freeze-thaw cycles of the stock solution. | Prepare fresh serial dilutions from a new aliquot of the DMSO stock for each experiment. |
| Variable Incubation Time: Inconsistent drug exposure times across experiments. | Standardize the incubation time with this compound for all assays. | |
| Cell Line Variability: Different cell lines may have varying sensitivities to MEK inhibition. | Perform a dose-response and time-course experiment to establish the optimal concentration and duration for your specific cell line. | |
| No significant decrease in p-ERK levels after treatment. | Suboptimal Compound Concentration: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the effective concentration range for your cell line. |
| Poor Cell Lysis or Protein Degradation: Inefficient protein extraction or degradation of phosphorylated proteins. | Use a lysis buffer containing phosphatase and protease inhibitors. Ensure complete cell lysis and accurately quantify protein concentration. | |
| Western Blotting Issues: Suboptimal antibody concentrations or blocking conditions. | Optimize your Western blot protocol, including titrating primary and secondary antibody concentrations and using an appropriate blocking buffer. | |
| Observed cellular phenotype is inconsistent with MEK/ERK pathway inhibition. | Potential Off-Target Effects: this compound may be interacting with other cellular targets. | 1. Validate on-target effect: Confirm p-ERK inhibition via Western blot. 2. Rescue experiment: If possible, express a constitutively active form of ERK to see if it reverses the phenotype. 3. Use a structurally different MEK inhibitor: Compare the phenotype with another selective MEK inhibitor (e.g., Trametinib). 4. Perform a kinase screen: Use a commercial service to screen this compound against a broad panel of kinases to identify potential off-targets. |
| Unexpected cell toxicity. | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to cells. | Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
| Off-Target Toxicity: The observed toxicity may be due to the inhibition of an unintended target. | Investigate potential off-targets as described above. Lower the concentration of this compound to the minimum effective dose for MEK inhibition. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK1/2 to Confirm MEK1/2 Inhibition
This protocol details the steps to verify the on-target activity of this compound by measuring the phosphorylation of ERK1/2.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.
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Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to confirm the direct binding of this compound to MEK1/2 in intact cells.[6]
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency in 10 cm dishes.
-
Treat cells with this compound (e.g., 1 µM) or a vehicle control (e.g., 0.1% DMSO) for 2 hours.
-
-
Harvesting and Heat Shock:
-
Harvest cells by scraping and resuspend them in PBS supplemented with protease inhibitors.
-
Divide the cell suspension into aliquots for different temperature points.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C in 4°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Centrifugation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble and precipitated protein fractions.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Normalize the protein concentration for all samples.
-
Perform a Western blot as described in Protocol 1, using a primary antibody against total MEK1/2.
-
The presence of a band at higher temperatures in the this compound-treated samples compared to the control indicates thermal stabilization and thus, target engagement.
-
Visualizations
Caption: The Ras-Raf-MEK-ERK signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of MEK1 as a novel target for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Lack of p-ERK Inhibition with PD 198306
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of p-ERK inhibition when using the MEK inhibitor, PD 198306.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective and potent inhibitor of MEK1 and MEK2, the upstream kinases of ERK1 and ERK2.[1] By inhibiting MEK, this compound prevents the phosphorylation and subsequent activation of ERK1/2, leading to a downstream blockade of the MAPK/ERK signaling cascade. This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is common in many cancers.
Q2: I am not observing a decrease in p-ERK levels after treating my cells with this compound. What are the initial checks I should perform?
When troubleshooting a lack of p-ERK inhibition, it is crucial to first verify the fundamentals of your experimental setup.
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Inhibitor Preparation and Storage: Confirm the correct preparation of your this compound stock solution, typically in DMSO.[1] Ensure it has been stored correctly at -20°C or -80°C to prevent degradation. Repeated freeze-thaw cycles should be avoided.
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Working Concentration and Treatment Time: Verify that the final concentration of this compound and the treatment duration are appropriate for your cell line and experimental conditions. Effective concentrations can range from the nanomolar to low micromolar range, with treatment times typically between 1 to 24 hours.
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Cellular Health and Confluency: Ensure your cells are healthy and were at an appropriate confluency at the time of treatment, as this can influence signaling pathway activity.
Q3: Could the problem be with my Western blot protocol for p-ERK detection?
Yes, technical issues with your Western blot can lead to a failure to observe p-ERK inhibition. Key aspects to review include:
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Lysis Buffer: Your lysis buffer must contain phosphatase and protease inhibitors to preserve the phosphorylation state of ERK.
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Antibodies: Ensure your primary antibodies for both phospho-ERK (p-ERK) and total ERK are specific, validated for your application, and used at the recommended dilutions.
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Controls: Include appropriate positive and negative controls. A positive control could be a lysate from cells stimulated with a known ERK activator (e.g., PMA or EGF).[2] A negative control would be an untreated or vehicle-treated (DMSO) cell lysate. Recombinant phosphorylated and non-phosphorylated ERK proteins can also serve as excellent controls.[3]
Q4: Is it possible that the ERK pathway is not activated in my experimental system?
This is a critical consideration. Before assessing the inhibitory effect of this compound, you must confirm that the ERK pathway is robustly activated in your cells. If you are using a serum-starvation and growth factor stimulation model, ensure the starvation period is sufficient to lower basal p-ERK levels and that the growth factor stimulation is adequate to induce a strong p-ERK signal. Without a clear window of ERK activation, evaluating the efficacy of an inhibitor is difficult.
Q5: Can cell line-specific factors contribute to the lack of this compound efficacy?
Absolutely. Different cell lines can exhibit varying sensitivity to MEK inhibitors due to their unique genetic backgrounds. Mechanisms of intrinsic or acquired resistance might be at play. These can include mutations in the MEK1/2 protein that prevent inhibitor binding, amplification of upstream activators like BRAF or RAS, or activation of bypass signaling pathways.[4][5][6][7][8]
Troubleshooting Guide
If you are experiencing a lack of p-ERK inhibition with this compound, follow this step-by-step troubleshooting guide.
Step 1: Verify Reagent and Experimental Setup
| Question | Action |
| Is the this compound solution properly prepared and stored? | Prepare a fresh dilution of your this compound stock in pre-warmed cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). Always include a vehicle control (DMSO alone) in your experiment. |
| Is the concentration and treatment time optimal? | Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 nM to 10 µM) and a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal conditions for your specific cell line. |
| Is the ERK pathway active in your cells? | Before inhibitor treatment, confirm ERK pathway activation. For serum-starved cells, stimulate with a known activator like EGF (100 ng/mL for 15 minutes) or PMA (50 nM for 10 minutes).[9] Run a Western blot to confirm a strong p-ERK signal in your positive control. |
| Is your Western blot protocol optimized for p-ERK? | Review your Western blot protocol. Ensure the use of fresh lysis buffer with phosphatase and protease inhibitors. Use validated antibodies for p-ERK and total ERK. Consider using a commercial lysis buffer and following the antibody manufacturer's protocol precisely. Run positive and negative controls on every blot. For example, Jurkat cells treated with PMA are a common positive control for p-ERK.[2] |
Step 2: Investigate Potential Cellular Resistance
| Question | Action |
| Could your cells have intrinsic or acquired resistance to MEK inhibitors? | Research the genetic background of your cell line. Mutations in genes like BRAF, KRAS, or NRAS can influence sensitivity to MEK inhibitors.[5] If you have been culturing the cells for a long time with the inhibitor, you may have selected for a resistant population. |
| Are there bypass signaling pathways active in your cells? | In some cases, cells can compensate for MEK inhibition by activating parallel signaling pathways, such as the PI3K/Akt pathway.[6] To investigate this, you can probe your lysates for key proteins in other signaling pathways (e.g., p-Akt). |
| Is the inhibitor reaching its target? | While this compound is designed to be cell-permeable, issues with cellular uptake can occasionally occur.[10] If you suspect this, you could try a different MEK inhibitor with a distinct chemical structure. |
| Have you considered off-target effects? | While this compound is highly selective for MEK1/2, at very high concentrations, off-target effects are always a possibility with any small molecule inhibitor.[11][12][13][14] Sticking to the recommended concentration range is crucial. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound from various sources. Note that IC50 values can vary significantly depending on the assay conditions and cell type.
| Parameter | Value | Conditions |
| IC50 (MEK1) | 16 nM | Cell-free enzymatic assay |
| IC50 (MEK2) | 49 nM | Cell-free enzymatic assay |
| Effective Concentration | 5 - 10 µM | Inhibition of Tha-Crimson replication in human iPSCs at 18-36 hours.[1] |
| Effective Concentration | 10 µM | Inhibition of Tha-GFP replication in human iPSCs at 36 hours.[1] |
| In Vivo Efficacy | 3-30 µg (intrathecal) | Blocks static allodynia in rat models of neuropathic pain.[1][15] |
Experimental Protocols
Protocol: Western Blot for p-ERK and Total ERK
This protocol provides a standard method for assessing the phosphorylation status of ERK1/2 in cultured cells treated with this compound.
1. Cell Culture and Treatment:
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Plate cells at a density that will result in 70-80% confluency at the time of harvest.
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If applicable, serum-starve the cells for 12-24 hours.
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Pre-treat the cells with varying concentrations of this compound (or vehicle control) for the desired time (e.g., 1-4 hours).
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If stimulating, add the growth factor (e.g., 100 ng/mL EGF) for a short period (e.g., 15 minutes) before harvesting.
2. Cell Lysis:
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Place the culture plates on ice and wash the cells twice with ice-cold PBS.
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Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
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Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
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Incubate on ice for 30 minutes, vortexing occasionally.
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Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
6. Detection and Analysis:
-
Add an ECL substrate to the membrane and capture the chemiluminescent signal.
-
To probe for total ERK, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.
Visualizations
Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting the lack of p-ERK inhibition with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. p44/42 MAPK (Erk1/2) Control Proteins | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. MEK inhibitor resistance mechanisms and recent developments in combination trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 10. Selective in vivo inhibition of mitogen-activated protein kinase activation using cell-permeable peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of MEK1 as a novel target for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
optimizing PD 198306 treatment time for maximum effect
Welcome to the technical support center for the selective MEK1/2 inhibitor, PD 198306. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues to achieve maximal therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, non-ATP-competitive inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2).[1] MEK1/2 are dual-specificity protein kinases that are key components of the Ras/Raf/MEK/ERK signaling pathway.[2][3] This pathway is crucial for regulating cell proliferation, differentiation, and survival.[4] this compound binds to an allosteric site on MEK1/2, preventing their activation by upstream Raf kinases. This, in turn, blocks the phosphorylation and activation of their sole substrates, ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2).[3]
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This typically involves treating cells with a range of this compound concentrations and measuring the effect on a relevant downstream marker, such as the level of phosphorylated ERK (p-ERK), or a phenotypic outcome like cell viability.
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO).[5] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1] Before use, further dilute the stock solution in your cell culture medium to the final desired concentration.
Q4: How can I confirm that this compound is effectively inhibiting the MEK/ERK pathway in my cells?
A4: The most direct way to confirm target engagement is to measure the levels of phosphorylated ERK1/2 (p-ERK1/2) relative to total ERK1/2 using Western blotting.[6] A significant decrease in the p-ERK/total ERK ratio upon treatment with this compound indicates effective inhibition of the MEK/ERK pathway.
Troubleshooting Guide: Optimizing this compound Treatment Time
Optimizing the duration of this compound treatment is critical for achieving the desired biological effect, whether it's maximal inhibition of ERK signaling or a specific cellular outcome like apoptosis or cell cycle arrest.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no reduction in p-ERK levels. | Suboptimal Treatment Time: The duration of treatment may be too short for the inhibitor to exert its effect or too long, leading to feedback activation of the pathway. | Perform a Time-Course Experiment: Treat cells with a fixed concentration of this compound and harvest cell lysates at various time points (e.g., 15 min, 30 min, 1h, 2h, 6h, 12h, 24h). Analyze p-ERK and total ERK levels by Western blot to identify the time point of maximal inhibition.[7][8][9][10] |
| Inhibitor Instability: The inhibitor may be degrading in the culture medium over longer incubation periods. | Replenish Inhibitor: For long-term experiments (e.g., >24 hours), consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours. | |
| Cellular Resistance Mechanisms: Cells may develop resistance through activation of bypass signaling pathways. | Use Combination Therapy: Consider combining this compound with inhibitors of other signaling pathways that may be compensating for MEK inhibition.[2][4] | |
| High cell death observed at early time points. | Toxicity at the chosen concentration: The concentration of this compound may be too high for the specific cell line, causing off-target effects or rapid induction of apoptosis. | Re-evaluate Dose-Response: Perform a dose-response curve at a shorter, fixed time point to identify a less toxic, yet effective, concentration. |
| Desired phenotypic effect (e.g., apoptosis, cell cycle arrest) is not observed despite p-ERK inhibition. | Insufficient Treatment Duration: Inhibition of ERK signaling may need to be sustained for a longer period to trigger downstream cellular events. | Extended Time-Course Analysis: Correlate the kinetics of p-ERK inhibition with the desired phenotypic endpoint. Measure markers of apoptosis (e.g., cleaved PARP, Annexin V staining) or cell cycle distribution at later time points (e.g., 24h, 48h, 72h).[11][12] |
| Cell Line-Specific Differences: The link between ERK inhibition and the specific phenotype may be weak in the chosen cell line. | Confirm Pathway Dependence: Ensure that the cellular process you are studying is indeed regulated by the MEK/ERK pathway in your cell model. |
Data Presentation: Time-Dependent Effects of MEK Inhibition
The following tables summarize representative quantitative data on the time-dependent effects of MEK inhibitors on key cellular markers.
Table 1: Time-Course of p-ERK Inhibition by a MEK Inhibitor
| Treatment Time | p-ERK/Total ERK Ratio (Normalized to Control) |
| 0 min (Control) | 1.00 |
| 30 min | 0.25 |
| 1 hour | 0.10 |
| 2 hours | 0.05 |
| 6 hours | 0.15 |
| 24 hours | 0.30 |
| Note: Data are hypothetical and represent a typical trend. Actual values will vary depending on the cell line and experimental conditions. |
Table 2: Effect of MEK Inhibitor Treatment Duration on Cell Viability
| Treatment Time | Cell Viability (% of Control) |
| 24 hours | 85% |
| 48 hours | 60% |
| 72 hours | 40% |
| Note: Data are hypothetical and based on typical results from MTT or similar viability assays.[12][13] |
Experimental Protocols
Protocol 1: Time-Course Analysis of p-ERK Inhibition by Western Blot
This protocol outlines the steps to determine the optimal treatment time for this compound by measuring its effect on ERK1/2 phosphorylation.
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Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvest.
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Serum Starvation (Optional): To reduce basal p-ERK levels, you may serum-starve the cells for 4-16 hours prior to treatment.
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This compound Treatment: Treat cells with the desired concentration of this compound. Include a vehicle control (e.g., DMSO).
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Time-Course Harvest: Harvest cell lysates at various time points (e.g., 0, 15, 30, 60, 120 minutes, and 4, 8, 12, 24 hours).
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Protein Extraction: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against phospho-ERK1/2 (p-ERK).
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Wash and incubate with an HRP-conjugated secondary antibody.
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Detect the signal using an ECL substrate.[14]
-
-
Stripping and Re-probing:
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Strip the membrane of the p-ERK antibody.
-
Re-probe with a primary antibody against total ERK1/2 as a loading control.[15]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each time point and normalize to the vehicle control.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures the effect of this compound treatment duration on cell viability.
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Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
This compound Treatment: The following day, treat cells with various concentrations of this compound. Include a vehicle control.
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Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours).[16]
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MTT Addition: Add MTT solution (typically 5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[17][18]
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Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Visualizations
Caption: The Ras/Raf/MEK/ERK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound treatment time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MEK and the inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Efficacy of the combination of MEK and CDK4/6 inhibitors in vitro and in vivo in KRAS mutant colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Dynamics and Mechanisms of ERK Activation after Different Protocols that Induce Long-Term Synaptic Facilitation in Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ppj.phypha.ir [ppj.phypha.ir]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
Technical Support Center: PD 198306 Cytotoxicity and Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PD 198306 in cytotoxicity and cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2).[1] MEK1 and MEK2 are dual-specificity protein kinases that are key components of the Ras/Raf/MEK/ERK signaling pathway.[1] This pathway regulates numerous cellular processes, including proliferation, differentiation, survival, and apoptosis. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of their downstream substrates, ERK1 and ERK2 (Extracellular signal-Regulated Kinases 1 and 2). This blockade of ERK1/2 activation leads to the inhibition of downstream signaling, which can result in cell cycle arrest and induction of apoptosis in cancer cells where this pathway is aberrantly activated.
Q2: What are the common applications of this compound in research?
This compound is primarily used as a research tool to:
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Investigate the role of the MEK/ERK signaling pathway in various cellular processes.
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Study the effects of MEK inhibition on cancer cell proliferation, survival, and apoptosis.
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Validate the MEK/ERK pathway as a therapeutic target in preclinical studies.
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Serve as a reference compound in the development of new MEK inhibitors.
Q3: How should I prepare and store a stock solution of this compound?
For in vitro experiments, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For example, a 10 mM stock solution can be prepared. It is crucial to ensure the compound is fully dissolved. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.1%.
Q4: What is a typical effective concentration range for this compound in cell culture experiments?
The effective concentration of this compound can vary significantly depending on the cell line and the duration of treatment. Based on available data, concentrations in the nanomolar to low micromolar range are often effective. For instance, this compound has been shown to inhibit MEK activity in synovial fibroblasts at concentrations of 30 - 100 nM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Quantitative Data
The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The IC50 value for this compound can vary depending on the cell line, assay type, and incubation time.
| Parameter | Value | Context |
| MEK1/2 Inhibition | 8 nM | Isolated enzyme |
| MEK Activity Inhibition | 30 - 100 nM | In synovial fibroblasts |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no cytotoxic effect observed | - Insufficient drug concentration.- Short incubation time.- Cell line is resistant to MEK inhibition.- Drug degradation. | - Perform a dose-response curve to determine the optimal concentration.- Increase the incubation time (e.g., 48 or 72 hours).- Verify the activation status of the MAPK/ERK pathway in your cell line (e.g., by checking for BRAF or RAS mutations).- Prepare fresh drug dilutions for each experiment. |
| High variability between replicate wells | - Uneven cell seeding.- Edge effects in the microplate.- Incomplete drug mixing. | - Ensure a single-cell suspension before seeding and mix gently after seeding.- Avoid using the outer wells of the plate or fill them with sterile medium/PBS.- Mix the plate gently after adding the drug. |
| Inconsistent results between experiments | - Variation in cell passage number.- Inconsistent incubation times.- Different batches of reagents (e.g., serum, media). | - Use cells within a consistent and low passage number range.- Standardize all incubation times precisely.- Use the same lot of reagents for a set of experiments whenever possible. |
| Unexpected cell morphology changes | - Off-target effects of the drug.- Cellular stress response. | - Confirm the effect is due to MEK inhibition by rescuing with a downstream activator or checking for phosphorylation of ERK.- Observe cells at multiple time points to understand the kinetics of the morphological changes. |
| Precipitation of the compound in the media | - Poor solubility of this compound at the working concentration.- Interaction with media components. | - Ensure the final DMSO concentration is low and consistent across all wells.- Prepare fresh dilutions from a clear stock solution just before use.- Consider using a different solvent for the initial stock, though DMSO is standard. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
DMSO
-
96-well flat-bottom plates
-
Complete cell culture medium
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Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 15 minutes on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the drug concentration to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for a typical MTT cell viability assay.
References
Technical Support Center: Troubleshooting Inconsistent Results with PD 198306
Welcome to the technical support center for PD 198306. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experiments with the selective MEK1/2 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, non-ATP competitive inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2).[1][2] MEK1/2 are dual-specificity protein kinases that play a central role in the Ras-Raf-MEK-ERK signaling pathway.[3][4] By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of their only known substrates, ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2).[5][6] This leads to the downstream inhibition of signaling cascades that are crucial for cell proliferation, differentiation, and survival.[4][5]
Q2: We are observing significant variability in the inhibition of ERK phosphorylation in our Western blot experiments. What could be the cause?
Inconsistent inhibition of ERK phosphorylation is a common issue and can stem from several factors:
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Compound Stability and Handling: this compound stock solutions, typically prepared in DMSO, have limited stability.[1] It is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. When preparing working solutions, ensure the compound is fully dissolved. If precipitation is observed, gentle heating or sonication can be used to aid dissolution.[1]
-
Cell Culture Conditions: The metabolic state of your cells can influence the outcome. Ensure that cells are in an exponential growth phase and that culture conditions are consistent across experiments.[7] Factors such as cell density, media volume, and nutrient levels can impact signaling pathways.[7]
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Experimental Timing: The kinetics of MEK inhibition and subsequent dephosphorylation of ERK can vary between cell lines. It is crucial to perform a time-course experiment to determine the optimal incubation time with this compound for maximal and consistent ERK dephosphorylation in your specific cell model.
-
Antibody Quality: The quality and specificity of your phospho-ERK and total-ERK antibodies are critical for reliable Western blot results. Ensure your antibodies are validated for the application and stored correctly.
Q3: Our cell viability/proliferation assay results with this compound are not reproducible. What are the potential reasons?
Inconsistent results in cell viability and proliferation assays are a frequent challenge. Besides the factors mentioned for Western blotting, consider the following:
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Off-Target Effects on Mitochondria: this compound has been reported to act as a mitochondrial uncoupler, which can lead to metabolic failure independent of its MEK inhibitory activity.[6][8] This off-target effect can significantly impact cell proliferation and viability, and its magnitude may vary depending on the cell type and metabolic state. The anti-proliferative effects of this compound may correlate more strongly with this mitochondrial inhibition than with the depletion of phosphorylated ERK1/2.[8]
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Assay Type: The choice of viability assay can influence the results. Assays based on metabolic activity (e.g., MTT, MTS) may be directly affected by the mitochondrial uncoupling properties of this compound. Consider using an alternative assay that measures cell number directly (e.g., crystal violet staining or cell counting) to distinguish between cytotoxic and cytostatic effects.
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Compound Solubility in Media: this compound has limited solubility in aqueous solutions. When diluting your DMSO stock into cell culture media, ensure the final DMSO concentration is low (typically <0.1%) and that the compound does not precipitate. Precipitation will lead to a lower effective concentration and variable results.
Q4: We are seeing conflicting data in the literature regarding the effective concentration of this compound. How should we determine the optimal concentration for our experiments?
The effective concentration of this compound can vary significantly depending on the cell line, the specific biological endpoint being measured, and the experimental conditions. It is essential to perform a dose-response curve for your specific cell line and assay.
-
Start with a broad concentration range: Based on literature, in vitro studies often use concentrations ranging from the low nanomolar to the micromolar range.[2][9]
-
Assess both on-target and phenotypic effects: When determining the optimal concentration, it is good practice to measure both the inhibition of ERK phosphorylation (on-target effect) and the desired phenotypic outcome (e.g., inhibition of proliferation). This will help you correlate the two and identify a suitable concentration for your experiments.
Troubleshooting Guides
Inconsistent Western Blot Results for pERK/ERK
| Problem | Possible Cause | Recommended Solution |
| Variable pERK inhibition at the same this compound concentration | 1. Inconsistent compound activity: Degradation of stock solution due to improper storage or multiple freeze-thaw cycles.[1] 2. Precipitation of the compound: Poor solubility in the working solution.[1] 3. Variable cell state: Cells are at different confluencies or metabolic states between experiments.[7] | 1. Prepare fresh aliquots of this compound from a new stock. Store aliquots at -80°C. 2. Ensure complete dissolution of the compound when preparing working solutions. Consider a brief sonication. Keep the final DMSO concentration low. 3. Standardize cell seeding density and ensure cells are in the logarithmic growth phase during treatment. |
| No inhibition of pERK | 1. Inactive compound: The compound may have degraded. 2. Suboptimal incubation time: The chosen time point may be too early or too late to observe maximal inhibition. 3. High basal MEK/ERK activity: In some cell lines, the basal activity of the pathway is very high, requiring a higher concentration of the inhibitor. | 1. Test a fresh stock of this compound. 2. Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to identify the optimal incubation time. 3. Perform a dose-response experiment with a wider concentration range. |
| Inconsistent total ERK levels | 1. Uneven protein loading: Inaccurate protein quantification or pipetting errors. 2. Poor protein transfer: Issues with the Western blot transfer process. | 1. Carefully quantify protein concentration for all samples and ensure equal loading. Use a loading control (e.g., GAPDH, β-actin) to verify. 2. Optimize transfer conditions (time, voltage, buffer). |
Inconsistent Cell Viability/Proliferation Assay Results
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells seeded in each well. 2. Compound precipitation: this compound precipitating out of the media upon dilution.[1] 3. Edge effects in multi-well plates: Evaporation from wells on the edge of the plate. | 1. Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques. 2. Visually inspect the media for any signs of precipitation after adding the compound. Prepare fresh dilutions for each experiment. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. |
| Discrepancy between pERK inhibition and cell viability | 1. Off-target mitochondrial effects: this compound can act as a mitochondrial uncoupler, affecting cell viability through a MEK-independent mechanism.[6][8] 2. Cytostatic vs. Cytotoxic effects: The compound may be inhibiting proliferation (cytostatic) rather than causing cell death (cytotoxic). | 1. Consider the potential for mitochondrial effects when interpreting your data. You can assess mitochondrial function directly using assays like the Seahorse XF Analyzer. 2. Use a direct cell counting method or a crystal violet assay to differentiate between cytostatic and cytotoxic effects. |
| IC50 values vary significantly between experiments | 1. Inconsistent cell doubling time: Variations in cell growth rate between experiments. 2. Different passage numbers: Using cells at vastly different passage numbers can lead to phenotypic and response variations. 3. Variability in assay incubation time: The duration of the viability assay can impact the calculated IC50. | 1. Monitor and record cell doubling times to ensure consistency. 2. Use cells within a defined passage number range for all experiments. 3. Standardize the incubation time for your viability assay across all experiments. |
Experimental Protocols
Protocol: Western Blot for Phospho-ERK1/2 and Total ERK1/2
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the predetermined optimal time.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Stripping and Re-probing (for Total ERK):
-
If necessary, strip the membrane using a mild stripping buffer.
-
Wash the membrane and re-block.
-
Probe with a primary antibody against total ERK1/2, followed by the secondary antibody and imaging as described above.
-
Protocol: Cell Viability Assay (Crystal Violet Staining)
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes at room temperature.
-
Wash the plate thoroughly with water to remove excess stain.
-
Allow the plate to air dry completely.
-
-
Quantification:
-
Solubilize the stain by adding 100 µL of 10% acetic acid or methanol to each well.
-
Shake the plate gently for 5 minutes to ensure the dye is fully dissolved.
-
Measure the absorbance at 570 nm using a plate reader.
-
Visualizing Experimental Workflows and Pathways
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: A logical workflow for troubleshooting inconsistent Western blot results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparability of Mixed IC50 Data – A Statistical Analysis | PLOS One [journals.plos.org]
- 4. MEK inhibition causes BIM stabilization and increased sensitivity to BCL-2 family member inhibitors in RAS-MAPK-mutated neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of MEK1 as a novel target for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synchronous effects of targeted mitochondrial complex I inhibitors on tumor and immune cells abrogate melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute mitochondrial inhibition by mitogen-activated protein kinase/extracellular signal-regulated kinase kinase (MEK) 1/2 inhibitors regulates proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
PD 198306 Storage & Handling: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of the MEK inhibitor PD 198306 to prevent its degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For maximum stability, the solid form of this compound should be stored at different temperatures depending on the desired duration. Storage at -20°C is recommended for long-term storage of up to three years, while storage at +4°C is suitable for up to two years.[1][2]
Q2: What is the best way to store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be prepared, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored in tightly sealed vials.[1] For optimal stability, storage at -80°C is recommended for up to six months.[1] If a -80°C freezer is unavailable, storage at -20°C is acceptable for a shorter duration of up to one month.[1] It is generally advised to use prepared solutions as soon as possible, as long-term storage in solution is not recommended.[3]
Q3: The compound arrived at room temperature. Is it still viable?
Yes. This compound is considered stable for short periods at higher temperatures, such as those encountered during shipping.[1] Suppliers in the continental US often ship the compound at room temperature.[1] Upon receipt, it is crucial to transfer it to the recommended storage conditions as soon as possible.
Q4: I've noticed issues with the solubility of this compound in DMSO. What could be the cause?
If you are experiencing solubility issues, particularly with DMSO, it may be due to the hygroscopic nature of the solvent (its tendency to absorb moisture from the air).[1] This moisture can significantly impact the solubility of the compound. Always use fresh, newly opened DMSO for the best results when preparing your stock solutions.[1]
Q5: How should I handle the vial before opening it to prepare a solution?
Before opening the vial, whether it contains the solid compound or a frozen stock solution, it is recommended to let it sit at room temperature for at least 60 minutes. This prevents condensation from forming inside the vial when opened, which could introduce moisture and compromise the stability of the compound.
Data Presentation: Storage Condition Summary
The following tables summarize the recommended storage conditions for this compound in both solid and solution forms based on supplier datasheets.
Table 1: Storage of Solid this compound
| Temperature | Duration | Source Citation |
| -20°C | Up to 3 years | [1] |
| +4°C | Up to 2 years | [1][2] |
Table 2: Storage of this compound in Solution (e.g., in DMSO)
| Temperature | Duration | Source Citation |
| -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a method for reconstituting solid this compound to create a 10 mM stock solution. The molecular weight of this compound is 476.23 g/mol .[1][3]
Materials:
-
This compound solid powder
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Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)[1]
-
Sterile, tightly sealing vials (e.g., cryovials)
-
Calibrated scale
-
Vortex mixer
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Ultrasonic bath (optional, but recommended for enhancing solubility)[1]
Methodology:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.
-
Weigh the desired amount of this compound powder using a calibrated scale. For example, to prepare 1 mL of a 10 mM solution, you would need 4.76 mg of the compound.
-
Add the appropriate volume of fresh DMSO to the solid compound.
-
Vortex the mixture thoroughly to facilitate dissolution.
-
If the compound does not fully dissolve, use an ultrasonic bath to aid solubility.[1]
-
Once a clear solution is achieved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This is critical to prevent degradation from multiple freeze-thaw cycles.[1]
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots immediately at -80°C for long-term storage or -20°C for short-term use.[1]
Visual Guides and Workflows
Signaling Pathway Context
This compound is a selective inhibitor of MEK1/2, which are key kinases in the MAPK/ERK signaling pathway.[1][2][4] This pathway is crucial for regulating cell growth and division.
Caption: Inhibition of the MAPK pathway by this compound.
Recommended Handling and Storage Workflow
This workflow outlines the critical steps from receiving the compound to its long-term storage to minimize degradation risk.
Caption: Proper workflow for handling and storing this compound.
Troubleshooting Potential Degradation
If you suspect compound degradation due to inconsistent experimental results, follow this logical troubleshooting guide.
References
Technical Support Center: Addressing MEK Inhibitor Resistance in Cell Lines
Welcome to the technical support center for researchers encountering MEK inhibitor resistance in their cell line experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you navigate the complexities of your research.
Troubleshooting Guides
This section addresses common issues encountered during experiments with MEK inhibitor-resistant cell lines.
Issue 1: My "resistant" cell line shows inconsistent or only a minor increase in IC50 value for the MEK inhibitor.
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Question: We've been trying to generate a MEK inhibitor-resistant cell line by continuous exposure to the drug, but the IC50 value has only shifted by 2-3 fold, and the results are variable between experiments. What could be the problem?
-
Answer: Several factors can contribute to this issue. Here’s a troubleshooting workflow to help you identify the cause:
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Inadequate Selection Pressure: The concentration of the MEK inhibitor used for selection may be too low or the duration of treatment too short. It can take several months to develop stable resistance.[1][2][3]
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Cell Line Heterogeneity: The parental cell line may consist of a mixed population with varying sensitivities to the MEK inhibitor. This can lead to the selection of a subpopulation with only a slight increase in resistance.
-
Instability of Resistance: The resistance mechanism might be transient or reversible. Ensure that the resistant cells are continuously cultured in the presence of the MEK inhibitor to maintain the resistant phenotype.
-
Assay Variability: Inconsistencies in cell seeding density, drug concentration, or incubation time during the cell viability assay can lead to variable IC50 values.[4]
Troubleshooting Workflow for Inconsistent IC50 Values
Troubleshooting workflow for inconsistent IC50 values.
-
Issue 2: I'm not seeing the expected changes in downstream signaling (e.g., p-ERK) in my resistant cell lines after MEK inhibitor treatment.
-
Question: My Western blot results show that p-ERK levels are not decreasing as expected in my resistant cell line upon treatment with a MEK inhibitor, even at high concentrations. Why is this happening?
-
Answer: This is a common characteristic of MEK inhibitor resistance and often points to the specific mechanism of resistance that has developed.
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Reactivation of the MAPK Pathway: The cancer cells may have developed mechanisms to reactivate the MAPK pathway downstream of MEK or through feedback loops. This can include:
-
BRAF amplification: Increased copies of the BRAF gene can lead to hyperactivation of MEK, overwhelming the inhibitor.[5][6]
-
Mutations in MEK1/2: Alterations in the MEK protein itself can prevent the inhibitor from binding effectively.
-
NRAS/KRAS mutations: Upstream activation of the pathway can be enhanced.[1][7]
-
-
Activation of Bypass Pathways: The cells may have activated alternative signaling pathways to maintain proliferation and survival, rendering them less dependent on the MAPK pathway. Common bypass pathways include the PI3K/AKT pathway.[8][9][10][11][12]
-
Technical Issues with Western Blotting: While less likely to be the primary reason for consistent lack of p-ERK inhibition in a resistant line, it's always good practice to rule out technical problems. Ensure proper antibody dilutions, sufficient protein loading, and the use of phosphatase inhibitors in your lysis buffer.[10][11][13][14][15]
Signaling Pathway: Common MEK Inhibitor Resistance Mechanisms
Common signaling pathways involved in MEK inhibitor resistance.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common mechanisms of acquired resistance to MEK inhibitors?
-
A1: Acquired resistance to MEK inhibitors can arise through various mechanisms, which can be broadly categorized as:
-
On-target alterations: These include mutations in the MEK1 or MEK2 genes that prevent the inhibitor from binding to its target.
-
Reactivation of the MAPK pathway: This can occur through amplification of upstream activators like BRAF or mutations in NRAS or KRAS.[1][5][6][7]
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Activation of bypass signaling pathways: The most common bypass pathway is the PI3K/AKT/mTOR pathway, which can promote cell survival and proliferation independently of the MAPK pathway.[8][9][10][11][12] Activation of other receptor tyrosine kinases (RTKs) like EGFR can also contribute to resistance.[14][16][17]
-
-
-
Q2: How long does it typically take to generate a MEK inhibitor-resistant cell line in vitro?
-
A2: The timeline for generating a stable drug-resistant cell line can vary significantly depending on the cell line, the specific MEK inhibitor used, and the selection strategy. It can take anywhere from a few months to over a year of continuous culture with escalating doses of the inhibitor.[1][2][3]
-
-
Q3: Should I use a continuous high dose or an escalating dose of the MEK inhibitor to generate resistant cell lines?
-
Q4: My MEK inhibitor-resistant cells grow much slower than the parental cells. Is this normal?
-
A4: Yes, it is quite common for drug-resistant cell lines to exhibit a slower growth rate compared to their parental counterparts. This can be due to the metabolic burden of the resistance mechanism or a switch to a less efficient proliferation pathway.
-
Quantitative Data Summary
The following tables summarize quantitative data on the changes observed in MEK inhibitor-resistant cell lines.
Table 1: Fold Change in IC50 for MEK Inhibitors in Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change | MEK Inhibitor | Reference |
| H358 sgRB1#4 | ~10 | >1000 | >100 | Trametinib | [18] |
| A2780 | ~5 | ~500 | ~100 | Trametinib | [19] |
| OVCAR5 | ~20 | ~1000 | ~50 | Trametinib | [19] |
| COLO206F | ~10 | >1000 | >100 | MEKi-1 | [20] |
| HCT116 | ~5 | ~200 | ~40 | GDC-0994 | [21] |
| MIA PaCa2 | ~10 | ~400 | ~40 | GDC-0994 | [21] |
Table 2: Changes in Protein Phosphorylation in MEK Inhibitor-Resistant Cell Lines
| Cell Line | Condition | p-ERK Levels | p-AKT Levels | Notes | Reference |
| H358 sgRB1#4tramR | Trametinib withdrawal | Dramatically increased | Not specified | Demonstrates drug addiction phenotype. | [18] |
| A2780-R | Trametinib treatment | Maintained or increased | Increased | Indicates MAPK pathway reactivation and PI3K pathway activation. | [19] |
| MEL-JUSO | Cobimetinib treatment | Paradoxical increase | Not specified | Shows negative feedback release. | [22] |
| HCT116-G994-R | Canertinib treatment | Decreased | Decreased | Shows sensitivity to RTK inhibitors. | [21] |
Experimental Protocols
Protocol 1: Generation of MEK Inhibitor-Resistant Cell Lines (Escalating Dose Method)
This protocol describes a general method for generating MEK inhibitor-resistant cell lines using a stepwise increase in drug concentration.[1][2][3]
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or Crystal Violet, see Protocol 2) to determine the initial IC50 of the MEK inhibitor in your parental cell line.
-
Initial Selection: Culture the parental cells in their normal growth medium supplemented with the MEK inhibitor at a concentration equal to the IC20-IC30.
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Monitor and Passage: Monitor the cells daily. Initially, a significant number of cells will die. Continue to culture the surviving cells, changing the medium with fresh inhibitor every 2-3 days. Passage the cells when they reach 70-80% confluency.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the current inhibitor concentration, increase the concentration by 1.5 to 2-fold.
-
Repeat: Repeat steps 3 and 4, gradually increasing the inhibitor concentration. This process can take several months.
-
Characterization: Periodically (e.g., every 4-6 weeks), freeze down stocks of the cells and characterize their resistance by determining the new IC50 value. A significant (e.g., >10-fold) and stable increase in the IC50 indicates the generation of a resistant cell line.
Experimental Workflow: Generating Resistant Cell Lines
Workflow for generating MEK inhibitor-resistant cell lines.
Protocol 2: Cell Viability Assay (Crystal Violet Staining)
This protocol provides a simple and cost-effective method for assessing cell viability.[8][16][23]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the MEK inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Fixation: Gently wash the cells with PBS and then fix them with 100% methanol for 10-15 minutes at room temperature.
-
Staining: Remove the methanol and add 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Add a solubilization solution (e.g., 10% acetic acid or methanol) to each well and incubate on a shaker for 15-20 minutes to dissolve the stain.
-
Measurement: Measure the absorbance at 570-590 nm using a plate reader. The absorbance is proportional to the number of viable cells.
Protocol 3: Western Blot for Phosphorylated and Total ERK
This protocol outlines the steps for detecting changes in ERK phosphorylation.[5][9][17][24][25]
-
Cell Lysis: Treat cells with the MEK inhibitor for the desired time. Place the culture dish on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing for Total ERK: To normalize the p-ERK signal, the membrane can be stripped of the first set of antibodies and re-probed with an antibody that detects total ERK1/2. This ensures that any observed changes in p-ERK are not due to differences in the total amount of ERK protein loaded.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERK Mutations Confer Resistance to Mitogen-Activated Protein Kinase Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Generation and characterization of MEK and ERK inhibitors- resistant non-small-cells-lung-cancer (NSCLC) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. sinobiological.com [sinobiological.com]
- 15. researchgate.net [researchgate.net]
- 16. Crystal violet staining assay for cell survival [bio-protocol.org]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Targeting enhancer reprogramming to mitigate MEK inhibitor resistance in preclinical models of advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. mdpi.com [mdpi.com]
- 23. tpp.ch [tpp.ch]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Phospho-ERK Western Blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve high background issues encountered during phospho-ERK (p-ERK) Western blot experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High background in a Western blot can manifest as a uniform dark haze across the membrane or as multiple non-specific bands, both of which can obscure the specific signal of your target protein.[1] This guide provides a systematic approach to troubleshooting these issues.
Q1: My entire Western blot membrane has a high, uniform background. What are the likely causes and how can I fix it?
A1: A uniform high background is often due to issues with blocking, antibody concentrations, or washing steps. Here’s a step-by-step guide to address this:
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding to the membrane.[1]
-
Solution:
-
For detecting phosphorylated proteins like p-ERK, it is highly recommended to use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) as the blocking agent.[2][3][4] Non-fat dry milk contains casein, a phosphoprotein that can cross-react with the anti-phospho antibody, leading to high background.[2][3][4]
-
Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[4][5]
-
Ensure your blocking buffer is freshly prepared, as bacterial growth in old buffers can contribute to background.[4][6]
-
-
-
Antibody Concentration Too High: Excessive primary or secondary antibody will lead to increased non-specific binding.[1][4][5]
-
Inadequate Washing: Insufficient washing fails to remove unbound antibodies, contributing to background noise.[1][5]
-
Solution:
-
Increase the number and duration of your washes. A standard protocol is three washes of 5-10 minutes each, but you can increase this to four or five washes of 10-15 minutes.[1][5]
-
Ensure you are using a sufficient volume of wash buffer (TBST) to completely submerge the membrane.[5][7]
-
Maintain gentle agitation during washes.[5]
-
-
-
Membrane Handling: Allowing the membrane to dry out at any stage can cause irreversible and non-specific antibody binding.[1][2]
Q2: I am observing multiple non-specific bands on my p-ERK blot. What could be the cause?
A2: Non-specific bands can arise from sample quality issues, antibody cross-reactivity, or problems with the electrophoresis and transfer steps.
-
Sample Degradation: Protein degradation can lead to the appearance of lower molecular weight bands.[8]
-
Antibody Cross-Reactivity: The primary or secondary antibody may be cross-reacting with other proteins in the lysate.
-
Inefficient SDS-PAGE Separation: Poor separation of proteins can lead to the appearance of smeared or overlapping bands.
-
Solution:
-
Choose the appropriate polyacrylamide gel percentage to resolve proteins of the size of ERK1 (44 kDa) and ERK2 (42 kDa). A 10% or 12% gel is typically suitable.
-
Ensure your running buffer is fresh and correctly prepared.
-
-
Q3: Can the type of membrane I use affect the background?
A3: Yes, the choice of membrane can influence the level of background.
-
PVDF vs. Nitrocellulose: Polyvinylidene difluoride (PVDF) membranes have a higher protein binding capacity, which can sometimes lead to higher background compared to nitrocellulose membranes.[1][2][4]
Quantitative Data Summary
The following tables provide recommended starting concentrations and incubation times for key reagents. Note that these are starting points, and optimization for your specific experimental conditions is highly recommended.
Table 1: Recommended Antibody Dilutions & Incubation Times
| Antibody Type | Dilution Range | Incubation Time | Temperature |
| Phospho-ERK Primary Antibody | 1:1000 - 1:10,000 | 1.5 hours - Overnight | Room Temp or 4°C |
| Total-ERK Primary Antibody | 1:1000 - 1:2000 | 1-2 hours | Room Temp |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:10,000 | 1 hour | Room Temp |
Table 2: Blocking and Washing Buffer Recommendations
| Buffer Component | Concentration | Purpose |
| Blocking Buffer | ||
| BSA in TBST | 5% (w/v) | Prevents non-specific antibody binding |
| Washing Buffer | ||
| Tris-Buffered Saline (TBS) | 1X | Base buffer |
| Tween 20 | 0.1% (v/v) | Detergent to reduce non-specific binding |
Experimental Protocols
Key Experimental Protocol: Western Blotting for Phospho-ERK
This protocol outlines the key steps for performing a Western blot to detect phosphorylated ERK.
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% BSA in TBST for 1-2 hours at room temperature with gentle agitation.[4][5]
-
Primary Antibody Incubation: Incubate the membrane with the phospho-ERK primary antibody at the optimized dilution in 5% BSA/TBST overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[5]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody at the optimized dilution in 5% BSA/TBST for 1 hour at room temperature with gentle agitation.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[5]
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Stripping and Re-probing for Total ERK (Optional but Recommended):
-
To normalize the phospho-ERK signal, the same membrane can be stripped and re-probed for total ERK.
-
Incubate the membrane in a stripping buffer to remove the bound antibodies.[3]
-
Wash the membrane thoroughly, re-block, and then repeat the immunoblotting steps using an antibody against total ERK.
-
Visualizations
Caption: Canonical ERK Signaling Pathway.
Caption: Western Blot Workflow for p-ERK Detection.
References
- 1. clyte.tech [clyte.tech]
- 2. sinobiological.com [sinobiological.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biossusa.com [biossusa.com]
- 5. arp1.com [arp1.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Inhibitory Effect of PD 198306 on MEK: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the inhibitory effect of PD 198306 on Mitogen-activated protein kinase kinase (MEK), a key component of the RAS/RAF/MEK/ERK signaling pathway. The performance of this compound is compared with other well-established MEK inhibitors, supported by experimental data and detailed protocols.
Introduction to this compound and the MEK/ERK Pathway
This compound is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2.[1][2] It functions by binding to an allosteric pocket in the MEK kinase domain, thereby preventing the phosphorylation and subsequent activation of its downstream targets, ERK1 and ERK2.[3] The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. Aberrant activation of this pathway is a hallmark of many human cancers, making MEK an attractive therapeutic target.
Below is a diagram illustrating the canonical RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound and other MEK inhibitors.
Comparative Performance of MEK Inhibitors
The inhibitory potency of this compound against MEK1 and MEK2 is comparable to several other well-characterized MEK inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives in cell-free kinase assays.
| Inhibitor | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Reference(s) |
| This compound | 8 (isolated enzyme) | 8 (isolated enzyme) | [4] |
| Trametinib | 0.92 | 1.8 | [1][5] |
| Cobimetinib | 4.2 | Not specified | [6][7] |
| Selumetinib | 14 | 530 (Kd) | [1][8] |
| PD 0325901 | 0.33 | 0.33 | [1][9] |
Selectivity Profile of this compound
This compound exhibits high selectivity for MEK over other kinases, a crucial characteristic for minimizing off-target effects.
| Kinase | IC50 (µM) |
| ERK | > 1 |
| c-Src | > 4 |
| cdks | > 4 |
| PI 3-kinase γ | > 10 |
| [Data from Tocris Bioscience][2] |
Experimental Protocols for Validating MEK Inhibition
To validate the inhibitory effect of this compound on MEK, a series of in vitro and cell-based assays can be performed. Below are detailed protocols for three key experiments.
In Vitro MEK1 Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified MEK1.
Materials:
-
Recombinant active MEK1 enzyme
-
Recombinant inactive ERK2 substrate
-
This compound and other MEK inhibitors
-
ATP
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
96-well white-walled plates
-
Luminometer
Procedure: [10]
-
Prepare serial dilutions of this compound and other test compounds.
-
In a 96-well plate, add the kinase assay buffer, recombinant MEK1, and the inhibitor.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of inactive ERK2 substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis of ERK Phosphorylation
This cell-based assay determines the effect of this compound on the phosphorylation of ERK1/2, the direct downstream target of MEK.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | MEK | Tocris Bioscience [tocris.com]
- 3. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. In vitro MEK1 Kinase Assay [bio-protocol.org]
comparing PD 198306 vs U0126 for MEK inhibition
A Comparative Guide to MEK Inhibitors: PD 198306 vs. U0126
For researchers in cellular biology, cancer research, and drug development, the Mitogen-Activated Protein Kinase (MAPK) pathway is a critical area of study. Central to this pathway is the MEK1/2 (also known as MAP2K1/2) enzyme, a key regulator of the downstream Extracellular signal-Regulated Kinase (ERK). The dysregulation of the MEK/ERK pathway is a hallmark of many cancers, making MEK an attractive target for therapeutic intervention.
This guide provides an objective comparison of two widely used small molecule MEK inhibitors: this compound and U0126. We will delve into their mechanism of action, potency, selectivity, and off-target effects, supported by experimental data and protocols to aid researchers in selecting the appropriate inhibitor for their studies.
Mechanism of Action
Both this compound and U0126 are selective inhibitors of MEK1 and MEK2. They prevent the activation of ERK1 and ERK2 by inhibiting the kinase activity of MEK1/2. U0126 is characterized as a potent and selective non-competitive inhibitor of MAP kinase kinase.[1][2] It binds to a site on the MEK enzyme that is distinct from the ATP-binding pocket, thereby preventing MEK from phosphorylating its only known substrates, ERK1 and ERK2.[3] this compound is also a highly selective inhibitor of MEK1/2.[4][5]
Potency and Selectivity
A direct comparison of the half-maximal inhibitory concentration (IC50) values reveals differences in the potency of these two inhibitors.
| Inhibitor | Target | IC50 (in vitro) | Notes |
| This compound | MEK1/2 | 8 nM | Highly selective over ERK, c-Src, CDKs, and PI 3-kinase γ (IC50 > 1-10 µM).[5] |
| U0126 | MEK1 | 72 nM (0.07 µM) | Non-competitive inhibitor.[1][2][6][7][8][9] Little to no effect on PKC, Abl, Raf, MEKK, ERK, JNK, MKK-3, MKK-4/SEK, MKK-6, Cdk2, or Cdk4.[1][2] |
| MEK2 | 58 nM (0.06 µM) |
From the data, this compound demonstrates higher potency against MEK1/2 in enzymatic assays compared to U0126. Both compounds exhibit high selectivity for MEK over other kinases.
Off-Target Effects
While both inhibitors are selective for MEK, U0126 has been reported to have off-target effects that are independent of its MEK-inhibitory function. Researchers have observed that U0126 can reduce agonist-induced calcium entry into cells in a manner that is not related to ERK1/2 inhibition.[10] Furthermore, some studies have shown that U0126 can act as an antioxidant, protecting cells from oxidative stress, a function not shared by other MEK inhibitors.[9] There is also evidence suggesting that U0126 can reverse delayed neurite degeneration through a mechanism independent of MEK-ERK signaling.[11] These findings warrant caution when interpreting results from experiments solely relying on U0126 as a MEK inhibitor. For this compound, such off-target effects have not been as extensively reported in the reviewed literature.
Experimental Data Summary
The following table summarizes typical concentrations and observed effects in experimental settings.
| Inhibitor | System | Concentration | Observed Effect |
| This compound | Synovial Fibroblasts | 30 - 100 nM | Inhibition of MEK activity.[5] |
| Neuropathic Pain Model (in vivo, i.t.) | 1 - 30 µg | Dose-dependent blockage of static allodynia and reduction of active ERK1/2 in the spinal cord.[12] | |
| Hepatocellular Carcinoma Cells | 10 µM | Synergistically enhances sorafenib efficacy by inducing apoptosis.[13] | |
| U0126 | Various Cell Lines | 10 - 40 µM | Inhibition of MEK-mediated ERK1/2 phosphorylation.[8] |
| HT22 Mouse Neuronal Cells | 10 µM | Complete inhibition of cell injury induced by glutamate toxicity.[7] | |
| Human Breast Cancer Cells | Not specified | Selectively repressed anchorage-independent growth in lines with constitutively active ERK.[14] |
Experimental Protocols
Below is a generalized protocol for evaluating the effects of this compound and U0126 on ERK1/2 phosphorylation in a cell-based assay.
Objective: To determine the effective concentration of this compound and U0126 for inhibiting ERK1/2 phosphorylation.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)[5]
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF))
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Replace the complete medium with a serum-free medium and incubate for 12-24 hours.
-
Inhibitor Pre-treatment: Treat the cells with varying concentrations of this compound or U0126 (e.g., 0.1, 1, 10, 25 µM) for 1-2 hours. Include a DMSO vehicle control.
-
Stimulation: Add a stimulant (e.g., 100 ng/mL EGF) to the wells for 10-15 minutes to induce ERK phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-ERK1/2.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal loading.
-
-
Analysis: Quantify the band intensities to determine the extent of ERK1/2 phosphorylation inhibition at different inhibitor concentrations.
Visualizing the Pathway and Workflow
To better understand the context of MEK inhibition and the experimental approach, the following diagrams are provided.
Caption: The RAS/RAF/MEK/ERK signaling cascade with the point of inhibition by this compound and U0126.
Caption: A typical experimental workflow for comparing the efficacy of MEK inhibitors.
Conclusion
Both this compound and U0126 are effective and highly selective inhibitors of MEK1/2, making them valuable tools for studying the MEK/ERK signaling pathway.
-
This compound offers higher potency, which may be advantageous for achieving significant MEK inhibition at lower concentrations, potentially reducing the risk of off-target effects.
-
U0126 is a widely used and well-characterized inhibitor. However, researchers should be aware of its documented MEK-independent off-target effects, such as antioxidant properties and modulation of calcium signaling. When using U0126, it is advisable to include other MEK inhibitors as controls to confirm that the observed phenotype is indeed due to MEK inhibition.
The choice between this compound and U0126 will depend on the specific experimental context, the sensitivity of the biological system, and the need to control for potential off-target activities. For studies requiring high potency and a cleaner pharmacological profile, this compound may be the preferred option. For broader studies or when comparing with a large body of existing literature, U0126 remains a relevant, albeit more complex, tool.
References
- 1. rndsystems.com [rndsystems.com]
- 2. U0126 | MAP Kinase (MKK, MEK) Inhibitor | Tocris Bioscience [tocris.com]
- 3. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. This compound | MEK | Tocris Bioscience [tocris.com]
- 6. U0126 | MEK1 inhibitor | Hello Bio [hellobio.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MEK Inhibitor U0126 Reverses Protection of Axons from Wallerian Degeneration Independently of MEK–ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of MEK1 as a novel target for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small-molecule high-throughput screening identifies a MEK inhibitor PD1938306 that enhances sorafenib efficacy via MCL-1 and BIM in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. U0126 - Wikipedia [en.wikipedia.org]
A Comparative Guide to MEK Inhibitors: PD 198306 vs. PD 0325901 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent MEK inhibitors, PD 198306 and PD 0325901, used in cancer research. By presenting key performance data, detailed experimental protocols, and visual representations of their mechanism of action and experimental evaluation, this document aims to equip researchers with the necessary information to make informed decisions for their preclinical studies.
Introduction
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its frequent dysregulation in a wide array of human cancers has made it a prime target for therapeutic intervention. Mitogen-activated protein kinase kinase (MEK) 1 and 2 are dual-specificity protein kinases that represent a key node in this cascade, phosphorylating and activating the extracellular signal-regulated kinases (ERK) 1 and 2. Inhibition of MEK has emerged as a promising strategy to abrogate the oncogenic signaling driven by upstream mutations in genes such as BRAF and RAS.
This guide focuses on two small molecule MEK inhibitors: this compound and PD 0325901. While both compounds target MEK, they differ in their potency, specificity, and the extent to which they have been characterized in cancer models. PD 0325901 is a second-generation, more potent and selective non-ATP-competitive inhibitor of MEK1/2, whereas this compound, an earlier compound, has also been investigated, albeit to a lesser extent in oncology.
Mechanism of Action: Targeting the MEK/ERK Signaling Pathway
Both this compound and PD 0325901 are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1 and MEK2. This binding event locks the kinase in an inactive conformation, preventing its phosphorylation and subsequent activation of ERK1/2. The downstream consequences of this inhibition include the suppression of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis in cancer cells with a hyperactivated MAPK pathway.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and PD 0325901, focusing on their inhibitory potency in biochemical and cellular assays.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/Cell Line | IC50/Activity | Reference |
| Enzyme Inhibition | Isolated MEK1/2 | 8 nM | |
| Cellular MEK Activity | Synovial Fibroblasts | 30 - 100 nM |
Table 2: Biochemical and Cellular Potency of PD 0325901
| Assay Type | Target/Cell Line | IC50/GI50/Ki | Reference |
| Enzyme Inhibition | Cell-free MEK | 0.33 nM (IC50) | [1][2] |
| Enzyme Inhibition | Activated MEK1/2 | 1 nM (Kiapp) | [1][2] |
| Cellular MEK Activity | Mouse Colon 26 Cells | 0.33 nM (IC50) | [3] |
| Cell Growth Inhibition | Papillary Thyroid Carcinoma (TPC-1, RET/PTC1) | 11 nM (GI50) | [1][4] |
| Cell Growth Inhibition | Papillary Thyroid Carcinoma (K2, BRAF mutation) | 6.3 nM (GI50) | [1][4] |
Table 3: In Vivo Efficacy of PD 0325901 in Xenograft Models
| Cancer Model | Dosing Regimen | Outcome | Reference |
| Papillary Thyroid Carcinoma (BRAF mutation) | 20-25 mg/kg/day (oral) | No tumor growth detected after 1 week | [1][4] |
| Papillary Thyroid Carcinoma (RET/PTC1) | 20-25 mg/kg/day (oral) | 58% reduction in average tumor volume | [1][4] |
| Hepatocellular Carcinoma (TAMH flank tumors) | 20 mg/kg | Three-fold reduction in tumor growth rate over 16 days | [5] |
| Head and Neck Squamous Cell Carcinoma (UMSCC-1) | 1.5 mg/kg/day | Potent suppression of tumor growth | [6] |
| Melanoma (SKMEL-28) & Colon Cancer (HCT116) | 25 mg/kg/day | Significant decrease in [18F]FLT uptake (proliferation marker) | [7] |
Note: In vivo efficacy data for this compound in cancer models is limited in the reviewed literature, with more focus on its use in neuropathic pain models.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of MEK inhibitors are provided below.
MEK Kinase Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of MEK.
-
Principle: The assay measures the phosphorylation of a substrate (e.g., inactive ERK2) by purified, active MEK1 or MEK2 in the presence of ATP. The amount of phosphorylated substrate is then quantified, typically using methods like ADP-Glo™ which measures ADP production as an indicator of kinase activity.
-
Protocol Outline:
-
Prepare a reaction mixture containing kinase assay buffer, the MEK1 or MEK2 enzyme, and the test compound (this compound or PD 0325901) at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP and the kinase substrate (e.g., inactive ERK2).
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction and measure the output. For ADP-Glo™, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP to ATP, which then drives a luciferase-based light-producing reaction.
-
The luminescent signal is measured using a plate reader and is proportional to the MEK activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the impact of the inhibitors on cancer cell viability and proliferation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[8][9]
-
Protocol Outline:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or PD 0325901 and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10]
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or an SDS-HCl solution).[11]
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.
-
Western Blotting for ERK Phosphorylation
This technique is used to determine the effect of MEK inhibitors on the downstream target of MEK, ERK.
-
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies that specifically recognize the phosphorylated form of ERK (p-ERK) and total ERK, the level of ERK activation can be quantified.
-
Protocol Outline:
-
Treat cultured cancer cells with the MEK inhibitor for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-ERK.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
The membrane can then be stripped and re-probed with an antibody for total ERK to serve as a loading control.[12]
-
In Vivo Xenograft Tumor Model
This preclinical model assesses the anti-tumor efficacy of the inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.
-
Protocol Outline:
-
Inject a suspension of human cancer cells (e.g., 1-10 million cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the MEK inhibitor (e.g., PD 0325901 via oral gavage) or vehicle control daily or according to a specified schedule.
-
Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, tumors can be excised for further analysis, such as Western blotting for p-ERK or immunohistochemistry for proliferation markers like Ki-67.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of MEK inhibitors.
Conclusion
Both this compound and PD 0325901 are effective inhibitors of MEK1/2. However, the available data strongly indicates that PD 0325901 is a significantly more potent compound, with inhibitory concentrations in the low to sub-nanomolar range. Furthermore, PD 0325901 has been extensively evaluated in a variety of in vitro and in vivo cancer models, demonstrating significant anti-tumor activity. In contrast, the application of this compound in cancer research appears to be less explored, with more data available for its effects in other therapeutic areas.
For researchers in oncology, PD 0325901 represents a more characterized and potent tool for investigating the therapeutic potential of MEK inhibition. Its well-documented efficacy in preclinical models provides a strong basis for its use in studies aimed at understanding the role of the MAPK pathway in cancer and for evaluating combination therapies. While this compound is a valid MEK inhibitor, its lower potency and the limited availability of cancer-specific data may make it a less optimal choice for many oncology research applications. The selection of either inhibitor should be guided by the specific research question, the required potency, and the context of the experimental system.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. MEK inhibitor PD0325901 significantly reduces the growth of papillary thyroid carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting mitogen-activated protein kinase kinase with the inhibitor PD0325901 decreases hepatocellular carcinoma growth in vitro and in mouse model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. chondrex.com [chondrex.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of PD 198306 and Other MEK Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor PD 198306 with other notable MEK inhibitors, focusing on their selectivity profiles. The information presented is supported by available experimental data to aid in the selection of the most appropriate research tools for studying the MAPK/ERK signaling pathway.
Introduction to MEK Inhibition
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis. Within this pathway, the MAPK/ERK kinases, MEK1 and MEK2, represent a key nodal point, integrating upstream signals from Raf kinases and activating the downstream effector kinases, ERK1 and ERK2. Dysregulation of the MAPK pathway is a hallmark of many human cancers, making MEK an attractive target for therapeutic intervention. A variety of small molecule inhibitors have been developed to target MEK, each with distinct potency and selectivity profiles. This guide focuses on comparing the selectivity of this compound to other well-characterized MEK inhibitors.
Comparative Selectivity of MEK Inhibitors
The following table summarizes the inhibitory potency (IC50 values) of this compound and other selected MEK inhibitors against their primary targets, MEK1 and MEK2, as well as their activity against a selection of off-target kinases to illustrate their selectivity. It is important to note that IC50 values can vary between different studies and assay conditions. The data presented here is compiled from various sources and should be interpreted with this in mind.
| Inhibitor | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Off-Target Kinase Inhibition (IC50 > 1µM unless noted) |
| This compound | 8 | Not specified | ERK (>1 µM), c-Src (>4 µM), CDKs (>4 µM), PI3Kγ (>10 µM) |
| PD 0325901 | 0.33 | 0.33 | Highly selective |
| Selumetinib (AZD6244) | 14 | 530 (Kd) | No significant activity against p38α, MKK6, EGFR, ErbB2, ERK2 |
| Trametinib (GSK1120212) | 0.92 | 1.8 | No significant inhibition of c-Raf, B-Raf, ERK1/2 and a panel of 98 other kinases[1][2] |
| Cobimetinib (GDC-0973) | 4.2 | Not specified | No significant inhibition against a panel of over 100 serine/threonine and tyrosine kinases[3] |
| U0126 | 70 | 60 | No significant effect on PKC, Abl, Raf, MEKK, ERK, JNK, MKK-3, MKK-4/SEK, MKK-6, Cdk2, or Cdk4 |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context of MEK inhibition and the methodology used to assess it, the following diagrams illustrate the MAPK/ERK signaling pathway and a general workflow for a kinase inhibition assay.
Experimental Protocols
The determination of a kinase inhibitor's selectivity and potency relies on robust and reproducible experimental protocols. Below is a representative protocol for an in vitro radiometric kinase assay, a gold-standard method for measuring kinase activity and inhibition.
In Vitro Radiometric Kinase Inhibition Assay for MEK1
This protocol is a generalized procedure and may require optimization for specific experimental conditions.
1. Reagents and Materials:
-
Kinase: Recombinant active MEK1 enzyme.
-
Substrate: Inactive, non-phosphorylated ERK2 kinase as a substrate for MEK1.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100.
-
ATP: Adenosine triphosphate, stock solution in water.
-
[γ-³²P]ATP: Radiolabeled ATP.
-
Kinase Inhibitors: this compound and other compounds of interest, dissolved in DMSO.
-
Stop Solution: 75 mM phosphoric acid.
-
P81 Phosphocellulose Paper: For capturing the phosphorylated substrate.
-
Scintillation Counter: For detecting radioactivity.
-
96-well plates.
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the kinase inhibitors in DMSO. A typical starting concentration for the dilution series is 100 µM.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2 µL of the diluted inhibitor or DMSO (for control wells).
-
Add 18 µL of the kinase reaction mix containing the assay buffer, a predetermined amount of active MEK1 enzyme, and inactive ERK2 substrate.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare the ATP mixture by combining non-radioactive ATP and [γ-³²P]ATP in assay buffer to achieve the desired final concentration (typically at the Km for ATP of the kinase).
-
Initiate the kinase reaction by adding 5 µL of the ATP mixture to each well.
-
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding 25 µL of the stop solution to each well.
-
Substrate Capture:
-
Spot 20 µL from each well onto a sheet of P81 phosphocellulose paper.
-
Allow the spots to air dry.
-
-
Washing: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Rinse briefly with acetone and let it air dry.
-
Signal Detection: Place the dried P81 paper in a cassette with a phosphor screen or use a scintillation counter to quantify the radioactivity of each spot. The amount of incorporated ³²P is proportional to the kinase activity.
3. Data Analysis:
-
Background Subtraction: Subtract the background radioactivity (from wells with no enzyme) from all other measurements.
-
Calculation of Percent Inhibition:
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 x (1 - (Signal with inhibitor / Signal with DMSO control))
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.
Conclusion
This compound is a potent and selective inhibitor of MEK1/2. When compared to other MEK inhibitors, it demonstrates a favorable selectivity profile with minimal off-target effects on the kinases tested. More recent MEK inhibitors, such as Trametinib and Cobimetinib, have been subjected to more extensive kinase profiling and are reported to be highly selective. The choice of inhibitor will depend on the specific research question, the required potency, and the potential for off-target effects to influence the experimental outcome. This guide provides a starting point for researchers to make an informed decision based on the available data. It is always recommended to consult the primary literature for detailed experimental conditions and further characterization of these inhibitors.
References
Unveiling the Potency of PD 198306: A Comparative Guide to MEK Inhibitor Activity
In the intricate landscape of signal transduction, the MEK/ERK pathway stands as a pivotal axis regulating cellular processes like proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. PD 198306 has emerged as a highly selective and potent inhibitor of MEK1/2, the upstream kinases of ERK. This guide provides a comparative analysis of biochemical assays used to confirm the activity of this compound against other well-established MEK inhibitors, offering researchers a comprehensive resource for evaluating its efficacy.
The MEK/ERK Signaling Cascade: A Target for Inhibition
The Ras-Raf-MEK-ERK cascade is a critical signaling pathway that relays extracellular signals to the nucleus, culminating in the regulation of gene expression. The inhibition of MEK1 and MEK2 prevents the phosphorylation and subsequent activation of ERK1 and ERK2, thereby blocking downstream signaling and impeding cancer cell growth.
Caption: The MEK/ERK signaling pathway and the inhibitory action of this compound.
Comparative Efficacy of MEK Inhibitors
The inhibitory potential of small molecule compounds is commonly quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of a specific target, in this case, MEK, by 50%. A lower IC50 value signifies a more potent inhibitor. The following table summarizes the reported IC50 values for this compound and other widely used MEK inhibitors.
| Inhibitor | Target | IC50 (in vitro) | Reference |
| This compound | MEK1/2 | 8 nM | [1] |
| U0126 | MEK1/2 | 58-72 nM | [1][2][3] |
| Selumetinib (AZD6244) | MEK1 | 14 nM | [4] |
| Trametinib (GSK1120212) | MEK1/2 | ~2 nM | [1][5] |
| Cobimetinib (GDC-0973) | MEK1 | 4.2 nM | [1] |
| Binimetinib (MEK162) | MEK1/2 | 12 nM | [3] |
| PD98059 | MEK | 2-7 µM | [1] |
Experimental Protocols for Assessing MEK Inhibition
To validate the inhibitory activity of compounds like this compound, a variety of biochemical and cell-based assays are employed. These assays are crucial for determining potency, selectivity, and the mechanism of action.
Biochemical Kinase Assay
This in vitro assay directly measures the ability of an inhibitor to block the enzymatic activity of purified MEK1 or MEK2. The assay typically involves incubating the recombinant MEK enzyme with its substrate (e.g., inactive ERK2), ATP, and varying concentrations of the inhibitor. The extent of ERK2 phosphorylation is then quantified, often using methods like ELISA or radiometric assays that measure the incorporation of radiolabeled phosphate.
Detailed Protocol:
-
Reagents and Materials:
-
Recombinant active MEK1 or MEK2 enzyme.
-
Recombinant inactive ERK2 protein (substrate).
-
ATP (adenosine triphosphate).
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
This compound and other MEK inhibitors.
-
96-well plates.
-
Phospho-ERK1/2 specific antibody.
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Substrate for the detection enzyme (e.g., TMB).
-
Plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in DMSO.
-
In a 96-well plate, add the kinase assay buffer, inactive ERK2, and the diluted inhibitors.
-
Initiate the kinase reaction by adding the recombinant MEK1/2 enzyme and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Coat a separate ELISA plate with an antibody that captures total ERK2.
-
Transfer the reaction mixture to the coated ELISA plate and incubate to allow ERK2 to bind.
-
Wash the plate to remove unbound components.
-
Add a phospho-ERK1/2 specific primary antibody and incubate.
-
Wash the plate and add a HRP-conjugated secondary antibody.
-
After another incubation and wash, add the TMB substrate.
-
Measure the absorbance at a specific wavelength using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: General workflow of a biochemical kinase assay for MEK inhibitors.
Western Blot Analysis
Western blotting is a cell-based assay used to determine the effect of an inhibitor on the phosphorylation status of ERK within a cellular context. Cells are treated with the MEK inhibitor, and then stimulated with a growth factor (e.g., EGF or PMA) to activate the MEK/ERK pathway. Cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK. A reduction in the p-ERK signal relative to total ERK indicates effective MEK inhibition.[6][7][8]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., A431, HeLa, or a relevant cancer cell line) in culture dishes and grow to 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound or other MEK inhibitors for a specified time (e.g., 1-2 hours).[8]
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF or 400 nM PMA) for a short period (e.g., 15-30 minutes) to induce ERK phosphorylation.[9]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and denature by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p-ERK).
-
Wash the membrane and then incubate with a HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
The level of MEK inhibition is determined by the ratio of p-ERK to total ERK.
-
Cell Viability and Proliferation Assays
These assays assess the downstream cellular consequences of MEK inhibition, such as reduced cell proliferation and viability. Common assays include the MTT, WST-1, or CellTiter-Glo assays, which measure metabolic activity or ATP levels as an indicator of cell number.[4]
Detailed Protocol (MTT Assay):
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or other MEK inhibitors.
-
Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
-
MTT Addition and Solubilization:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control.
-
Determine the IC50 value, which in this context represents the concentration of the inhibitor that reduces cell viability by 50%.
-
Conclusion
The biochemical and cell-based assays outlined in this guide provide a robust framework for confirming and comparing the activity of the MEK inhibitor this compound. The data presented demonstrates that this compound is a highly potent inhibitor of MEK1/2, with an IC50 value comparable to or better than many other established MEK inhibitors. The detailed experimental protocols provided will enable researchers to effectively evaluate the efficacy of this compound and other MEK inhibitors in their specific research contexts, ultimately contributing to the development of more effective targeted cancer therapies.
References
- 1. abmole.com [abmole.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Selumetinib | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of MEK1 as a novel target for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. U0126 | Cell Signaling Technology [cellsignal.com]
- 9. Frontiers | Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development [frontiersin.org]
Navigating Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for the MEK Inhibitor PD 198306
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound engages its intended molecular target within the complex milieu of a living cell is a cornerstone of modern drug discovery. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to directly measure this target engagement. This guide provides a comprehensive overview of the application of CETSA for the selective MEK inhibitor, PD 198306, and compares its utility with other target engagement methodologies.
This compound is a potent and selective inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway that is frequently dysregulated in cancer.[1] While the inhibitory effects of this compound on downstream signaling, such as the reduction of phosphorylated ERK1/2, have been documented,[2] direct biophysical evidence of its engagement with MEK in a cellular context is crucial for a complete understanding of its mechanism of action. CETSA provides a direct, label-free method to assess the physical interaction between a drug and its target protein in intact cells and tissues.[3]
The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein.[3] The binding of a small molecule, such as this compound, to its target protein, MEK, can increase the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, a "melting curve" can be generated. A shift in this melting curve to a higher temperature in the presence of the compound is indicative of target engagement.[4]
Comparative Analysis of Target Engagement Assays
While CETSA offers a unique advantage in its ability to be performed in a physiologically relevant cellular environment, a variety of other techniques are available to assess target engagement, each with its own strengths and limitations.
| Assay | Principle | Advantages | Limitations |
| CETSA | Ligand-induced thermal stabilization of the target protein. | Label-free; applicable in intact cells and tissues; provides direct evidence of physical binding. | Lower throughput for traditional Western blot-based detection; requires specific antibodies. |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | High-throughput; quantitative measurement of intracellular affinity. | Requires genetic modification of the target protein; potential for steric hindrance from the tag. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to an immobilized ligand. | Real-time kinetic data (on- and off-rates); label-free. | Requires purified protein; may not reflect cellular environment. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interactions. | Provides thermodynamic profile of binding (enthalpy, entropy); label-free. | Requires purified protein and relatively large amounts of material; lower throughput. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand-induced protection of the target protein from proteolysis. | Label-free; does not require protein modification. | Requires careful optimization of protease digestion; may not be suitable for all proteins. |
CETSA Experimental Data for MEK Inhibitors
| Compound | Concentration | Target | Cell Line | Tagg (°C) (Vehicle) | Tagg (°C) (Compound) | ΔTagg (°C) |
| PD184352 | 5 µM | MEK | HEK293 | ~48 | ~53 | ~5 |
| U0126 | 5 µM | MEK | HEK293 | ~48 | ~51 | ~3 |
Tagg (Aggregation Temperature): The temperature at which 50% of the protein has aggregated and precipitated out of solution.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for MEK Target Engagement
This protocol is adapted from established methods for assessing MEK inhibitor target engagement using CETSA.
1. Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HEK293, HeLa, or a cancer cell line with an active RAS/RAF/MEK/ERK pathway) in sufficient quantity for the experiment.
-
Grow cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Cell Harvesting and Lysis:
-
Harvest cells by scraping or trypsinization.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
3. Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed duration (e.g., 3 minutes) using a thermal cycler.
-
Include a non-heated control sample (kept on ice).
4. Separation of Soluble and Aggregated Fractions:
-
After heating, cool the samples to room temperature.
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble fraction) into fresh tubes.
5. Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations of all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for MEK1/2.
-
Detect the protein bands using a suitable secondary antibody and chemiluminescence or fluorescence imaging.
-
Quantify the band intensities and plot the relative amount of soluble MEK as a function of temperature to generate melting curves.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the MEK signaling pathway and the CETSA experimental workflow.
Caption: The MEK/ERK signaling pathway and the point of inhibition by this compound.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
A Head-to-Head Comparison of MEK Inhibitors: PD 198306 vs. Trametinib
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy and experimental validation of two prominent MEK inhibitors.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Within this pathway, MEK1 and MEK2 kinases are key nodes, and their inhibition has proven to be a successful strategy in cancer treatment. This guide provides a detailed comparison of two selective MEK inhibitors, PD 198306 and trametinib, focusing on their efficacy, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the Core of the MAPK Pathway
Both this compound and trametinib are potent and selective inhibitors of MEK1 and MEK2.[1][2] They function by binding to and inhibiting the activity of these kinases, thereby preventing the phosphorylation and activation of their downstream targets, ERK1 and ERK2. The inhibition of ERK1/2 phosphorylation leads to the blockade of the entire MAPK signaling cascade, ultimately resulting in reduced cell proliferation and tumor growth.
Efficacy Showdown: A Quantitative Comparison
While both compounds target the same kinases, their potency differs. The following table summarizes the available quantitative data on the inhibitory activity of this compound and trametinib. It is important to note that these values are derived from different studies and experimental conditions, and direct head-to-head comparisons in the same models are limited.
| Parameter | This compound | Trametinib | Assay Type | Relevance |
| Biochemical IC₅₀ | 8 nM | ~0.7-1.8 nM (vs. MEK1/2) | Cell-Free Kinase Assay | Measures direct inhibition of the purified enzyme. |
| Cellular EC₅₀ | Not directly compared | ~5-20 nM (Cell Proliferation) | In-Cell Western / Proliferation | Measures compound potency in a cellular context, accounting for cell permeability and off-target effects. |
Data Interpretation: The lower IC₅₀ values for trametinib in biochemical assays suggest it is a more potent inhibitor of the isolated MEK1 and MEK2 enzymes compared to this compound. Cellular efficacy can be influenced by various factors, including cell type and the specific mutation driving the MAPK pathway.
In Vivo Efficacy
Both this compound and trametinib have demonstrated efficacy in preclinical in vivo models.
This compound: Intrathecal administration of this compound has been shown to block static allodynia in rodent models of neuropathic pain, an effect correlated with the reduction of active ERK1 and ERK2 in the spinal cord.[2]
Trametinib: Trametinib has shown robust anti-tumor activity in various xenograft models, including those for melanoma, colorectal cancer, and non-small-cell lung cancer.[1][3][4] It has been shown to reduce tumor growth and ERK phosphorylation in vivo.[1]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
MEK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of MEK1/2 by detecting the amount of ADP produced during the kinase reaction.
Materials:
-
Active MEK1 or MEK2 enzyme
-
Inactive ERK2 (substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound, trametinib) dissolved in DMSO
-
Assay plates (384-well, white)
Procedure:
-
Prepare a reaction mixture containing the MEK enzyme and inactive ERK2 substrate in kinase reaction buffer.
-
Add serial dilutions of the test compounds or DMSO (vehicle control) to the assay plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for the optimized reaction time.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.
Cell Proliferation Assay (WST-1 Assay)
This colorimetric assay measures the number of viable cells, which is indicative of cell proliferation.
Materials:
-
Cancer cell lines (e.g., A375 melanoma, HT-29 colon cancer)
-
Complete cell culture medium
-
Test compounds (this compound, trametinib) dissolved in DMSO
-
WST-1 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC₅₀ values.
Western Blot for p-ERK Analysis
This technique is used to detect the levels of phosphorylated ERK (p-ERK), a direct downstream target of MEK, to confirm the inhibitor's mechanism of action in a cellular context.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (this compound, trametinib) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with inhibitors as described for the proliferation assay.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Conclusion
Both this compound and trametinib are effective and selective inhibitors of MEK1/2, a critical node in the MAPK signaling pathway. While trametinib demonstrates higher potency in biochemical assays, the choice of inhibitor for a specific research application may depend on various factors, including the cellular context, desired potency, and potential off-target effects. The experimental protocols provided in this guide offer a robust framework for researchers to independently evaluate and compare the efficacy of these and other MEK inhibitors in their own experimental systems. This comparative guide serves as a valuable resource for making informed decisions in the pursuit of novel cancer therapeutics targeting the MAPK pathway.
References
- 1. Trametinib inhibits RAS-mutant MLL-rearranged acute lymphoblastic leukemia at specific niche sites and reduces ERK phosphorylation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of MEK1 as a novel target for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A randomized phase II study of the MEK1/MEK2 inhibitor trametinib (GSK1120212) compared with docetaxel in KRAS-mutant advanced non-small-cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MEK Inhibitors: PD 198306 and PD 184352
For researchers and professionals in drug development, the selection of a specific small molecule inhibitor is a critical decision. This guide provides a detailed, data-driven comparison of two widely used MEK inhibitors, PD 198306 and PD 184352 (also known as CI-1040), to aid in the selection process for preclinical research. Both compounds are potent and selective inhibitors of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer and other diseases.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound and PD 184352, highlighting their potency and selectivity. It is important to note that the data are compiled from various sources and experimental conditions may differ.
| Parameter | This compound | PD 184352 (CI-1040) |
| Target | MEK1/2 | MEK1/2 |
| IC50 (MEK1/2, isolated enzyme) | 8 nM | Not explicitly reported as IC50, but Ki is 300 nM |
| IC50 (Cell-based assay) | 30 - 100 nM (in synovial fibroblasts) | 17 nM[1] |
| Mechanism of Action | Selective MAPK/ERK-kinase (MEK) inhibitor[2] | ATP non-competitive MEK1/2 inhibitor[1] |
| Selectivity (IC50) | > 1 µM for ERK, > 4 µM for c-Src, > 4 µM for cdks, > 10 µM for PI 3-kinase γ | 100-fold more selective for MEK1/2 than MEK5[1] |
Mechanism of Action and Signaling Pathway
Both this compound and PD 184352 are highly selective inhibitors of MEK1 and MEK2. They bind to and inhibit the activity of MEK, preventing the phosphorylation and subsequent activation of its downstream substrates, ERK1 and ERK2. This blockade of the ERK signaling pathway leads to the inhibition of cell proliferation, differentiation, and survival. PD 184352 is characterized as an ATP non-competitive inhibitor.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for key assays used to characterize MEK inhibitors.
In Vitro MEK1/2 Kinase Assay
This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of MEK1/2.
Objective: To determine the IC50 value of a test compound against MEK1/2.
Materials:
-
Recombinant active MEK1 or MEK2 enzyme.
-
Inactive ERK2 substrate.
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 1 mM EGTA).
-
ATP solution.
-
Test compounds (this compound or PD 184352) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.
-
384-well plates.
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 4 µL of a pre-mixed solution of MEK1/2 enzyme and inactive ERK2 substrate to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 4 µL of ATP solution to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.
Western Blot Analysis of ERK Phosphorylation
This cell-based assay assesses the ability of the inhibitors to block MEK activity within a cellular context by measuring the phosphorylation of its direct substrate, ERK.
Objective: To evaluate the effect of test compounds on ERK1/2 phosphorylation in cultured cells.
Materials:
-
Cell line of interest (e.g., HeLa, A375).
-
Cell culture medium and supplements.
-
Test compounds (this compound or PD 184352) dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-24 hours). A vehicle control (DMSO) should be included.
-
If necessary, stimulate the cells with a growth factor (e.g., EGF) to induce ERK phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
Summary and Recommendations
Both this compound and PD 184352 are potent and selective MEK inhibitors. Based on the available data:
-
This compound appears to be a more potent inhibitor of the isolated MEK1/2 enzyme with a reported IC50 of 8 nM. Its high selectivity against other kinases makes it a valuable tool for specifically interrogating the MEK/ERK pathway.
-
PD 184352 (CI-1040) has a well-documented history in both preclinical and clinical studies.[3][4] Its cell-based potency is in the low nanomolar range, and it has demonstrated in vivo efficacy.[4]
The choice between these two inhibitors may depend on the specific experimental context. For in vitro biochemical assays where high potency against the isolated enzyme is desired, this compound might be the preferred choice. For cell-based and in vivo studies, both compounds are suitable, with PD 184352 having a more extensive publication record in various models. Researchers should carefully consider the specific cell lines, experimental conditions, and desired outcomes when selecting an inhibitor. It is always recommended to perform dose-response experiments to determine the optimal concentration for a given experimental system.
References
Navigating the Kinome: A Comparative Guide to the Selectivity of PD 198306 and Other MEK Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise interactions of small molecule inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity of the MEK inhibitor PD 198306 with other signaling pathways, placed in context with other notable MEK inhibitors, including its predecessor PD 184352 (CI-1040), and the clinically relevant compounds Selumetinib and Trametinib. This report offers a detailed examination of their selectivity profiles, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival. The MAPK/ERK kinase (MEK) enzymes are central components of this pathway, making them attractive targets for therapeutic intervention, particularly in oncology. This compound has been identified as a selective inhibitor of MEK1 and MEK2.[1][2] However, the therapeutic window and potential for off-target effects of any kinase inhibitor are dictated by its selectivity across the entire kinome. This guide delves into the available data on the cross-reactivity of this compound and provides a comparative landscape of MEK inhibitor selectivity.
Comparative Selectivity of MEK Inhibitors
To provide a clear comparison of the selectivity of various MEK inhibitors, the following table summarizes the available quantitative data on their inhibitory activity against their primary targets (MEK1/2) and a selection of other kinases. It is important to note that comprehensive, publicly available kinome scan data for this compound is limited. Therefore, data for the structurally related and well-characterized MEK inhibitor PD 184352 (CI-1040) is included as a reference for a first-generation selective MEK inhibitor.
| Target Kinase | This compound IC50 (nM) | PD 184352 (CI-1040) IC50 (nM) | Selumetinib (AZD6244) IC50 (nM) | Trametinib IC50 (nM) | Reference |
| MEK1 | 8 | 17 | 14 | 0.92 | [3][4] |
| MEK2 | - | - | - | 1.8 | - |
| ERK2 | >10,000 | - | No inhibition | - | [5] |
| c-Src | >4,000 | - | - | - | - |
| CDKs | >4,000 | - | - | - | - |
| PI3Kγ | >10,000 | - | - | - | - |
| p38α | - | - | No inhibition | - | [5][6] |
| MKK6 | - | - | No inhibition | - | [5][6] |
| EGFR | - | - | No inhibition | - | [5][6] |
| ErbB2 | - | - | No inhibition | - | [5][6] |
| B-Raf | - | - | No inhibition | - | [6] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of MEK1 as a novel target for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selumetinib | MEK | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of PD 198306
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of PD 198306, a selective MAPK/ERK-kinase (MEK) inhibitor. Adherence to these procedures is critical for laboratory safety and environmental protection.
Chemical and Physical Properties Relevant to Disposal
The following table summarizes the key characteristics of this compound that inform its proper disposal.
| Property | Data | Citation |
| Appearance | Solid, White to off-white powder | [1] |
| Chemical Name | N-(Cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino]-benzamide | |
| Molecular Formula | C18H16F3IN2O2 | [1] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
| Solubility | Soluble in DMSO (≥ 200 mg/mL) and ethanol. | [1] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with most laboratory chemicals, is regulated and must be handled as hazardous waste.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
Waste Identification and Classification
-
A laboratory chemical like this compound becomes waste when it is no longer intended for use.[3]
Segregation and Storage
-
Segregate Waste: Store this compound waste separately from other incompatible waste streams to prevent dangerous reactions.[3][4]
-
Use Appropriate Containers: Store waste in suitable, tightly closed containers that are in good condition with no leaks or cracks.[3][5] Plastic containers are often preferred over glass when chemical compatibility is not an issue.[2]
-
Secondary Containment: Store waste containers in a secondary containment system to mitigate spills.[3]
Labeling
-
Clear Labeling: All waste containers must be clearly labeled.[4]
-
Required Information: The label must include:
-
The full chemical name: "this compound" or its formal chemical name. Avoid abbreviations or formulas.[2][3]
-
For mixtures, list each chemical component and its approximate quantity.[2]
-
The date of waste generation.[2]
-
The place of origin (e.g., department, room number).[2]
-
The Principal Investigator's name and contact information.[2]
-
Appropriate hazard pictograms.[2]
Final Disposal
-
Professional Disposal Service: Arrange for disposal through a licensed and specialized hazardous waste disposal service.[4][5] These services ensure that the waste is managed responsibly and in compliance with all regulatory requirements.[4]
-
Authorized Methods: Approved disposal methods for chemical waste of this type typically include controlled incineration at a licensed chemical destruction plant.[5]
-
Documentation: Complete and submit all required waste disposal forms as per your institution's Environmental Health and Safety (EHS) office.[2]
Handling Spills and Empty Containers
-
Spill Management: In case of a spill, prevent the chemical from entering drains.[5][6] Use appropriate personal protective equipment (PPE), including chemical-impermeable gloves.[5] Collect the spilled material using an absorbent material and place it in a suitable, closed container for disposal.[5][6]
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[3] The rinsate must be collected and treated as hazardous waste.[3] After triple-rinsing, the container can be managed for recycling or disposal as non-hazardous waste.[3][5]
Experimental Workflow & Disposal Decision Process
The following diagrams illustrate the logical flow for handling and disposing of this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. targetmol.com [targetmol.com]
- 6. merckmillipore.com [merckmillipore.com]
Personal protective equipment for handling PD 198306
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE) and procedures required when working with PD 198306, a selective MAPK/ERK-kinase (MEK) inhibitor.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is crucial. The following PPE is mandatory to minimize exposure and ensure a safe laboratory environment. This material should be considered hazardous until further information becomes available. Do not ingest, inhale, get in eyes, on skin, or on clothing.[1][2]
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times to protect against splashes or airborne particles. |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing should be worn to prevent skin contact. Ensure it is fully buttoned. |
| Respiratory Protection | Suitable Respirator | Use in a well-ventilated area. If aerosols may be generated or if working outside a fume hood, a suitable respirator is necessary. |
Operational Plan: Handling and Storage
Handling:
Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.[3]
-
Recommended storage temperature is -20°C for up to two years.[3]
-
Keep away from direct sunlight and sources of ignition.[3]
Disposal Plan
Contaminated materials and waste should be disposed of in accordance with institutional, local, state, and federal regulations.
-
Solid Waste: Collect in a designated, labeled, and sealed container for chemical waste.
Emergency Procedures: Spill and Exposure
Immediate and appropriate action is critical in the event of a spill or exposure.
Spill Response Workflow:
Caption: Workflow for responding to a spill of this compound.
First Aid Measures:
| Exposure Route | Action |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[3] |
| Skin Contact | Rinse the skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[3][5] |
| Eye Contact | Remove any contact lenses and immediately flush the eyes with large amounts of water, separating the eyelids with fingers to ensure adequate flushing. Promptly call a physician.[3][5] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[3] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
